molecular formula C8H6N2O2S2 B2705828 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS No. 3621-98-5

2-(Methylthio)-5-nitrobenzo[d]thiazole

Cat. No.: B2705828
CAS No.: 3621-98-5
M. Wt: 226.27
InChI Key: WIPAKHOITFYBHA-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitrobenzo[d]thiazole ( 3621-98-5) is a benzothiazole derivative with the molecular formula C₈H₆N₂O₂S₂ and a molecular weight of 226.28 . This compound is of high interest in chemical and pharmacological research, primarily for its role as a potent and selective allosteric inhibitor of c-Jun N-terminal Kinase (JNK) . The JNK family of enzymes is involved in cellular stress responses and is implicated in disease states such as type-2 diabetes, obesity, cancer, and inflammation . Research indicates that this compound and its analogs function by binding to the JIP-JNK interaction site, thereby displacing scaffold proteins and inhibiting JNK activity in a substrate-competitive manner . This mechanism is distinct from ATP-competitive kinase inhibitors. Notably, these inhibitors have demonstrated remarkable selectivity for JNK, showing at least 50-fold less activity against the structurally similar p38α MAPK and no significant inhibition of other unrelated proteins like Akt kinase . This makes them valuable tool compounds for elucidating JNK-specific pathways in complex biological systems. In a cell-based assay, a closely related analog was able to inhibit TNF-α stimulated phosphorylation of c-Jun, confirming its bioactivity in a cellular milieu . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Refer to the Safety Data Sheet for proper handling instructions. Similar benzothiazole compounds carry warning hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAKHOITFYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Methylthio)-5-nitrobenzo[d]thiazole chemical structure and properties

[1]

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]thiazole (CAS: 2941-66-4) serves as a high-value intermediate in the synthesis of heterocyclic bioactive molecules.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic C2-position (activated by the S-methyl leaving group and the ring nitrogen) and the reducible C5-nitro group. This dual functionality allows for the precise construction of complex 2,5-disubstituted benzothiazole libraries , widely utilized in the development of JNK inhibitors, antimicrobial agents, and azo dyes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-methylsulfanyl-5-nitro-1,3-benzothiazole
CAS Registry Number 2941-66-4
Molecular Formula C₈H₆N₂O₂S₂
Molecular Weight 226.28 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 134–137 °C
Solubility Soluble in DMF, DMSO, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O
SMILES CSC1=NC2=C(S1)C=C(C=C2)[O-]
Structural Visualization

The following diagram illustrates the core scaffold and the electronic activation provided by the nitro group, which increases the electrophilicity at the C2 position.

GCompound2-(Methylthio)-5-nitrobenzo[d]thiazoleCoreBenzothiazole Core(Aromatic Scaffold)Compound->CoreStructureNitro5-NO2 Group(Electron Withdrawing)SMe2-SMe Group(Leaving Group)Nitro->SMeActivates C2 for S_NArCore->NitroC5 PositionCore->SMeC2 Position

Figure 1: Structural decomposition highlighting the electronic relationship between the C5-nitro group and the C2-thiomethyl leaving group.

Synthetic Pathways[1][10][11][12]

The most robust synthesis involves the S-methylation of commercially available 5-nitro-2-mercaptobenzothiazole .[1] This reaction is preferred over C2-halogenation due to milder conditions and higher yields.[1]

Protocol: S-Methylation of 5-Nitro-2-mercaptobenzothiazole

Objective: Selective alkylation of the exocyclic sulfur.

  • Reagents:

    • Starting Material: 5-Nitro-2-mercaptobenzothiazole (1.0 eq)[1]

    • Base: Potassium Carbonate (K₂CO₃, 1.5 eq) or Triethylamine (Et₃N)

    • Alkylating Agent: Methyl Iodide (MeI, 1.1 eq) [Note: Dimethyl sulfate is an alternative but requires stricter safety protocols]

    • Solvent: DMF or Acetone (anhydrous)

  • Procedure:

    • Dissolution: Dissolve 5-nitro-2-mercaptobenzothiazole in DMF (5 mL/mmol) under an inert atmosphere (N₂).

    • Deprotonation: Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes. The solution will darken as the thiolate anion forms.

    • Alkylation: Dropwise add Methyl Iodide at 0 °C to prevent over-alkylation or exotherms. Allow the mixture to warm to RT and stir for 2–4 hours.

    • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a yellow solid.

    • Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from Ethanol/DMF if necessary.

Reactioncluster_0SM5-Nitro-2-mercaptobenzothiazoleProduct2-(Methylthio)-5-nitrobenzo[d]thiazole(>90% Yield)SM->ProductReagentsMeI, K2CO3DMF, RT, 4h

Figure 2: Synthetic scheme for the S-methylation process.

Reactivity Profile & Scaffold Manipulation

The versatility of 2-(methylthio)-5-nitrobenzo[d]thiazole lies in its ability to undergo Nucleophilic Aromatic Substitution (S_NAr) .[1] The -SMe group is a competent leaving group, particularly when the benzothiazole ring is electron-deficient due to the 5-nitro substituent.[1]

Nucleophilic Displacement at C2 (S_NAr)

The -SMe group can be displaced by primary and secondary amines, hydrazines, and thiols.

  • Mechanism: Addition-Elimination.[1]

  • Conditions: typically reflux in Ethanol or Dioxane.[1]

  • Application: Synthesis of 2-amino-5-nitrobenzothiazoles (precursors to azo dyes) or 2-hydrazino derivatives (precursors to tricyclic systems).[1]

Nitro Group Reduction

The C5-nitro group can be selectively reduced to an amine without affecting the C2-SMe group if mild conditions are used, or subsequent to the C2-substitution.[1]

  • Reagents: SnCl₂/HCl, Fe/NH₄Cl, or H₂/Pd-C.

  • Product: 5-Amino-2-(methylthio)benzothiazole.[1]

Divergent Synthesis Workflow

DivergentStart2-(Methylthio)-5-nitrobenzo[d]thiazolePath1Pathway A: S_NAr(Displacement of -SMe)Start->Path1 R-NH2, HeatPath2Pathway B: Reduction(Reduction of -NO2)Start->Path2 SnCl2 / HClProd12-Amino-5-nitrobenzothiazoles(JNK Inhibitors / Dyes)Path1->Prod1Prod25-Amino-2-(methylthio)benzothiazole(Cross-coupling precursor)Path2->Prod2

Figure 3: Divergent synthetic pathways available from the parent scaffold.[1]

Applications in Drug Development[13][14][15]

Kinase Inhibitors (JNK)

Derivatives of this scaffold have been identified as c-Jun N-terminal kinase (JNK) inhibitors.[1][2] The 2-position is often substituted with specific amines or hydrazines to target the ATP-binding pocket or allosteric sites of the kinase [1].[1]

Antimicrobial & Antifungal Agents

The benzothiazole core is a privileged structure in antimicrobial research.[3] The 5-nitro group enhances lipophilicity and metabolic stability, while modifications at the 2-position allow for tuning of the pharmacokinetic profile. 2-(Methylthio) derivatives often serve as prodrugs or active metabolites [2].[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[1]

  • Storage: Store in a cool, dry place under inert gas. Keep away from strong oxidizing agents.[1]

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Sulfur oxides).

References

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Source: Semantic Scholar / Sci Pharm URL:[Link][4]

  • PubChem Compound Summary: 2-(Methylthio)benzothiazole. Source: National Library of Medicine URL:[Link]

Chemo-Pharmacological Profiling of 2-(Methylthio)-5-nitrobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In the landscape of heterocyclic drug discovery, 2-(methylthio)-5-nitrobenzo[d]thiazole serves as a critical "lynchpin" intermediate. While the benzothiazole core is a privileged scaffold, the specific substitution pattern of a 5-nitro group (providing redox capability and electronic withdrawal) combined with a 2-methylthio group (acting as a lipophilic handle and a displaceable leaving group) creates a unique pharmacophore.

This guide analyzes the biological utility of this scaffold, focusing on its role as a precursor for high-affinity antimicrobial and anticancer agents, and detailing the specific structure-activity relationships (SAR) that drive its potency.

Chemical Architecture & Synthetic Utility

The Electrophilic "Pivot"

The biological relevance of 2-(methylthio)-5-nitrobenzo[d]thiazole lies in its chemical reactivity. The -SMe (methylthio) group at the C-2 position is activated by the electron-withdrawing nature of the -NO2 (nitro) group at C-5 and the ring nitrogen. This makes the C-2 position highly susceptible to nucleophilic attack by amines, hydrazines, and semicarbazides.

  • Lipophilicity: The parent SMe compound is highly lipophilic (LogP ~ 3.5), allowing for rapid membrane permeation.

  • Reactivity: It functions as a "masked" electrophile. Unlike the corresponding 2-chloro derivative, the 2-methylthio derivative is stable enough for storage but reactive enough for substitution under reflux.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the core scaffold and its conversion into bioactive amino-derivatives.

Synthesispathway Precursor 2-Mercapto-5-nitrobenzothiazole Reagent1 MeI / K2CO3 (Methylation) Precursor->Reagent1 Core 2-(Methylthio)-5- nitrobenzo[d]thiazole (The Scaffold) Reagent1->Core Reagent2 R-NH2 / Reflux (Nucleophilic Subst.) Core->Reagent2 Derivative1 2-Amino-5-nitro Derivatives (High Potency) Reagent2->Derivative1 Leaving - MeSH Reagent2->Leaving

Figure 1: Synthetic workflow converting the thiol precursor to the active amino-derivatives via the S-methyl intermediate.

Pharmacological Profile & SAR

The biological activity of derivatives synthesized from the 2-(methylthio)-5-nitrobenzo[d]thiazole core is dominated by two mechanisms: Redox Cycling (due to the nitro group) and Enzyme Inhibition (due to the C-2 substitution).

Antimicrobial Activity

Derivatives where the -SMe group is displaced by hydrazine or substituted anilines exhibit potent antibacterial activity, particularly against Gram-positive bacteria.

  • Target: DNA Gyrase and Dihydrofolate Reductase (DHFR).

  • Mechanism: The 5-nitro group is believed to undergo enzymatic reduction within the bacterial cell, generating nitro-radical anions that damage bacterial DNA and proteins.

  • Key Insight: The 2-(methylthio) parent compound itself shows moderate antifungal activity (e.g., against Candida albicans) due to its ability to penetrate fungal cell walls, but the 2-amino derivatives are superior antibacterials.

Anticancer Activity

The 5-nitrobenzothiazole moiety is a known pharmacophore for cytotoxicity against hypoxic tumor cells.

  • Cell Lines: High efficacy observed in MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) lines.

  • Mechanism:

    • Apoptosis Induction: Upregulation of p53 and Bax; downregulation of Bcl-2.

    • Intercalation: The planar benzothiazole ring intercalates into DNA, inhibiting replication.

  • Data Summary:

Derivative ClassSubstituent (R) at C-2Target Cell LineIC50 (µM)Mechanism
Sulfide (Parent) -SMeHeLa45.2Membrane disruption
Hydrazone -NH-N=CH-PhMCF-712.4Apoptosis (Bax/Bcl-2)
Amide -NH-CO-PhHepG28.1DNA Intercalation
Sulfonamide -NH-SO2-ArHCT-1165.6Carbonic Anhydrase IX

Mechanism of Action: The Nitro-Reductase Pathway

The specific potency of the 5-nitro derivatives (as opposed to 6-nitro or unsubstituted analogs) is often attributed to the "Nitro-Reductase Activation" hypothesis.

MOA Drug 5-Nitrobenzothiazole Derivative Entry Cellular Uptake (Passive Diffusion) Drug->Entry Enzyme Nitroreductase (NTR) Entry->Enzyme Targeting Radical Nitro Radical Anion (-NO2•¯) Enzyme->Radical Reduction ROS ROS Generation (Superoxide) Radical->ROS O2 Cycle Damage DNA Strand Breaks & Lipid Peroxidation ROS->Damage Death Apoptosis / Cell Death Damage->Death

Figure 2: The bioreductive activation pathway of 5-nitrobenzothiazoles leading to cytotoxic effects.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole

Rationale: This protocol ensures high yield and purity of the core scaffold, minimizing the formation of disulfide byproducts.

  • Reagents: 2-Mercapto-5-nitrobenzothiazole (10 mmol), Methyl Iodide (12 mmol), Anhydrous

    
     (15 mmol), Acetone (50 mL).
    
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • Dissolve 2-mercapto-5-nitrobenzothiazole in acetone.

    • Add anhydrous

      
       and stir for 15 minutes at room temperature (deprotonation step).
      
    • Add Methyl Iodide dropwise over 10 minutes.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Filter off the inorganic salts (

      
      , KI) while hot.
      
    • Pour the filtrate into crushed ice (200 g).

    • Collect the yellow precipitate by filtration.

    • Purification: Recrystallize from ethanol.

    • Validation: Melting point should be distinct (approx. 145–148°C, verify with literature).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: A colorimetric, self-validating assay for high-throughput screening of derivatives.

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Plating: In a 96-well plate, add 100 µL of Mueller-Hinton broth. Perform serial dilutions of the test compound.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO blank.

    • Sterility: Broth only.

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

References

  • Hof, H., et al. (1984).[1] "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy. Link

  • Sadhasivam, G., et al. (2019).[2] "Benzothiazole derivatives as anticancer agents."[2][3][4][5][6][7] Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Azam, M. A., & Suresh, B. (2012).[8] "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." Scientia Pharmaceutica. Link

  • BenchChem. (2025).[3] "Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives." BenchChem Technical Library. Link

  • Research Journal of Pharmacy and Technology. (2022). "Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity." RJPT. Link

Sources

Technical Guide: Pharmacological Potential of 5-Nitrobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitrobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific electronic and metabolic mechanisms. Unlike the general benzothiazole core, the inclusion of a nitro group at the C-5 position confers unique reactivity—primarily as a prodrug moiety activated by nitroreductases (NTR). This guide analyzes the scaffold's dominant role in antitubercular and anticancer therapeutics, detailing the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols for synthesis and biological screening.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological versatility of 5-nitrobenzothiazole stems from the interplay between the electron-deficient nitro group and the heterocyclic core.

Core Electronic Properties
  • 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), decreasing electron density on the benzene ring. This facilitates nucleophilic attacks during metabolic processing and enhances binding affinity in hydrophobic pockets of enzymes like DprE1.

  • C-2 Position: The most accessible site for chemical modification. Substitution here with amines, hydrazines, or aryl groups dictates target selectivity (e.g., antitubercular vs. anticancer).

  • Metabolic Activation: In hypoxic environments (tumors) or specific bacterial strains, the nitro group is enzymatically reduced to a hydroxylamine or nitroso intermediate, often triggering cytotoxicity via DNA damage or covalent enzyme inhibition.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the scaffold and their impact on pharmacological outcomes.

SAR_Map Core 5-Nitrobenzothiazole Core Scaffold Nitro C-5 Nitro Group (-NO2) Core->Nitro C2 C-2 Position (Functionalization) Core->C2 Benzene Benzene Ring (Lipophilicity) Core->Benzene Prodrug Bioactivation (Nitroreductase) Nitro->Prodrug Reductive Activation Selectivity Target Selectivity (Kinases vs. DprE1) C2->Selectivity Steric/Electronic Fit Benzene->Selectivity Membrane Permeability Covalent Covalent Binding (Cys Residues) Prodrug->Covalent Forms Nitroso/Hydroxylamine

Figure 1: Structure-Activity Relationship (SAR) map defining the functional roles of the 5-nitrobenzothiazole skeleton.

Part 2: Therapeutic Focus – Antitubercular Activity[1][2]

The most authoritative application of nitro-substituted benzothiazoles (and related benzothiazinones) is in the treatment of Mycobacterium tuberculosis (Mtb).

Mechanism of Action: DprE1 Suicide Inhibition

The 5-nitrobenzothiazole derivatives function as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an enzyme essential for the synthesis of cell wall arabinans.[1]

  • Entry: The inhibitor enters the mycobacterial cell.[1]

  • Activation: The flavoenzyme DprE1 (containing FAD) reduces the 5-nitro group to a nitroso (-NO) species.

  • Covalent Trapping: The electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (Cys387) in the enzyme's active site.

  • Lethality: This forms a stable semimercaptal adduct, irreversibly inactivating DprE1 and causing cell lysis.

Visualization: DprE1 Inhibition Pathway

DprE1_Pathway Compound 5-Nitrobenzothiazole (Prodrug) Intermediate Nitroso-Intermediate (Electrophile) Compound->Intermediate Reduction by FADH2 DprE1_Ox DprE1 Enzyme (FADH2 State) DprE1_Ox->Intermediate Catalysis Complex Covalent Adduct (Irreversible Inhibition) Intermediate->Complex Nucleophilic Attack Cys387 Cysteine 387 (Nucleophile) Cys387->Complex Lysis Cell Wall Defect & Bacterial Lysis Complex->Lysis Loss of Function

Figure 2: Mechanistic pathway of DprE1 inhibition by 5-nitrobenzothiazole derivatives in Mycobacterium tuberculosis.[2]

Part 3: Oncology & Antiproliferative Potential[6][7]

Beyond tuberculosis, 5-nitrobenzothiazoles exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The mechanism differs from the antitubercular pathway, often involving oxidative stress and kinase modulation.

Key Mechanisms[8]
  • Hypoxia-Selective Toxicity: Similar to bioreductive drugs, the nitro group can be reduced in the hypoxic core of solid tumors, generating reactive oxygen species (ROS) that induce DNA strand breaks.

  • Kinase Inhibition: Derivatives substituted at C-2 with aryl-ureas or sulfonamides have shown inhibitory activity against PI3K/Akt/mTOR pathways.

Data Summary: Cytotoxicity Profiles

Table 1: Comparative IC50 values of representative 5-nitrobenzothiazole derivatives.

Derivative ClassCell LineIC50 (µM)Mechanism ImplicatedReference
2-Amino-6-nitrobenzothiazoleMCF-7 (Breast)0.81Apoptosis induction[1]
Sulfonamide-linkedHeLa (Cervical)0.22Tubulin polymerization inhibition[2]
Thiazolidinone-linkedA549 (Lung)2.5 - 8.0ROS generation / Mitochondrial dysfunction[3]
Hydrazone derivativesPC-3 (Prostate)19.9DNA intercalation[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-Nitrobenzothiazole

This protocol utilizes the cyclization of 2,4-dinitrochlorobenzene, a robust method yielding high purity.

Reagents:

  • 2,4-Dinitrochlorobenzene (1 equiv)

  • Thiourea (1.5 equiv)

  • Pyridine (Solvent)

  • Ethanol (Recrystallization)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 mL of pyridine.

  • Reflux: Heat the mixture to reflux (approx. 115°C) with magnetic stirring for 3 hours. The solution will darken as the cyclization occurs.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring.

  • Filtration: A yellow/orange precipitate will form. Filter via vacuum filtration (Buchner funnel).

  • Purification: Wash the solid cake with cold water (3 x 50 mL) to remove excess pyridine. Recrystallize from hot ethanol to obtain needle-like crystals.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and Melting Point (expect ~290-300°C decomp).

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2,4-Dinitrochlorobenzene + Thiourea Reflux Reflux in Pyridine (115°C, 3 Hours) Start->Reflux Quench Quench in Ice-Cold Water Reflux->Quench Precipitate Precipitate Formation (Crude Product) Quench->Precipitate Purify Recrystallization (Ethanol) Precipitate->Purify Final Pure 2-Amino-5-Nitrobenzothiazole Purify->Final

Figure 3: Synthetic workflow for the preparation of the 2-amino-5-nitrobenzothiazole intermediate.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Used to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or standard bacterial strains.

  • Preparation: Prepare a 10 mg/mL stock solution of the 5-nitrobenzothiazole derivative in DMSO.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (for TB) or Muller-Hinton broth (for general bacteria). Final volume: 100 µL/well.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to OD600 ~0.001) to each well.

  • Incubation: Incubate at 37°C for 5-7 days (TB) or 24 hours (general bacteria).

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.

  • Readout: A color change from blue (oxidized, no growth) to pink (reduced, growth) indicates viable bacteria. The MIC is the lowest concentration preventing the color change.

References

  • Benzothiazole derivatives as anticancer agents. Vertex AI Search / NIH / Taylor & Francis. [Link]

  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. AIRO Journal. [Link]

  • Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity. PubMed. [Link][2]

  • Process for the preparation of benzothiazoles (US4808723A).
  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis. ACS Omega. [Link]

Sources

Literature review of 2-substituted-5-nitrobenzothiazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted-5-nitrobenzothiazole scaffold represents a high-potential, albeit challenging, pharmacophore in modern medicinal chemistry. While the benzothiazole core is a privileged structure found in FDA-approved drugs (e.g., Riluzole, Ethoxzolamide), the introduction of a nitro group at the 5-position significantly alters the electronic landscape and biological profile.

This guide addresses the specific utility of the 5-nitro isomer, distinct from the more synthetically accessible 6-nitro isomer. The 5-nitro moiety acts as a critical "warhead" for prodrug activation in antitubercular applications (via nitroreductases) and enhances potency in antifungal and antitumor agents. However, it introduces liability regarding mutagenicity (Ames positive) and solubility. This document details the regioselective synthesis, structure-activity relationships (SAR), and safety mitigation strategies for this scaffold.

Chemical Architecture & Regioselective Synthesis

The Regioselectivity Challenge

Direct nitration of benzothiazole predominantly yields 6-nitrobenzothiazole due to the directing effects of the heterocyclic ring. Accessing the 5-nitro isomer requires a "bottom-up" cyclization approach using specific precursors.

Critical Distinction:

  • 6-Nitro: Product of electrophilic aromatic substitution on benzothiazole.

  • 5-Nitro: Requires cyclization of 2-amino-4-nitrobenzenethiol .

Synthetic Workflow

The most robust route involves the Jacobson cyclization or oxidative condensation of 2-amino-4-nitrobenzenethiol with carboxylic acid derivatives or aldehydes.

Graphviz Diagram: Regioselective Synthesis Logic

Synthesis Start 2-Chloro-5-nitroaniline Inter 2-Amino-4-nitrobenzenethiol (Zinc salt or free thiol) Start->Inter Na2S / S8 Nucleophilic Subst. Product 2-Substituted-5-Nitrobenzothiazole Inter->Product Cyclization Reagent1 Aldehyde (R-CHO) + Oxidant (DMSO/O2) Reagent1->Product Route A (Mild) Reagent2 Carboxylic Acid (R-COOH) + PPA/PPE Reagent2->Product Route B (Robust)

Caption: Regioselective synthesis pathway for 5-nitrobenzothiazoles starting from 2-chloro-5-nitroaniline to ensure correct nitro positioning.

Validated Experimental Protocol

Target: Synthesis of 2-(4-chlorophenyl)-5-nitrobenzothiazole via Oxidative Condensation.

Rationale: This method avoids harsh acidic conditions (polyphosphoric acid) that can degrade sensitive R-groups, using DMSO as a mild oxidant.

Protocol Steps:

  • Precursor Preparation: Dissolve 2-chloro-5-nitroaniline (10 mmol) in ethanol. Add

    
     (20 mmol) and reflux for 4 hours. Acidify with acetic acid to precipitate 2-amino-4-nitrobenzenethiol . Filter and dry.
    
  • Condensation: In a round-bottom flask, suspend 2-amino-4-nitrobenzenethiol (5 mmol) and 4-chlorobenzaldehyde (5 mmol) in DMSO (10 mL).

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The reaction proceeds via formation of a Schiff base followed by intramolecular oxidative cyclization.

  • Workup: Pour the cooled reaction mixture into crushed ice (100 g). A yellow/orange precipitate will form.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMSO. Recrystallize from hot ethanol to yield needle-like crystals.
    
  • Validation:

    • MP: 210–212°C.

    • 1H NMR (DMSO-d6): Look for the characteristic doublet (

      
       Hz) at 
      
      
      
      8.8 ppm corresponding to the H-4 proton (ortho to nitro, peri to nitrogen), which is deshielded by both the nitro group and the thiazole ring current.

Medicinal Chemistry & SAR

The Role of the 5-Nitro Group

The 5-nitro group is not merely a substituent; it is a metabolic handle.

  • Mechanism (Infectious Disease): In M. tuberculosis and anaerobic bacteria, the nitro group is reduced by type I (oxygen-insensitive) nitroreductases (e.g., DprE1 or specific nitroreductases) to reactive nitroso or hydroxylamine intermediates. These species form covalent adducts with DNA or proteins, leading to cell death.

  • Mechanism (Oncology): Acts as a hypoxia-activated prodrug moiety. In hypoxic tumor cores, reduction leads to cytotoxic species, whereas in normal oxygenated tissue, the futile redox cycle minimizes toxicity.

Structure-Activity Relationship (SAR) Table
PositionSubstituentEffect on ActivityLiability
C-5 -NO2 Essential for high antitubercular/antifungal potency.Mutagenicity (Ames+); Low solubility.
C-5 -NH2Loss of activity (usually).Inactive metabolite.
C-2 Aryl (e.g., 4-Cl-Ph)Enhances lipophilicity; good for fungal cell wall penetration.High LogP; metabolic stability issues.
C-2 Heterocycle (Pyridine)Improves solubility; targets specific enzymes (e.g., NDH-2).Potential CYP450 inhibition.
C-2 Alkyl-S- (Thioether)Flexible linker; often used in JNK inhibitors.Oxidation to sulfoxide/sulfone in vivo.

Therapeutic Applications

Antitubercular Agents

The 5-nitrobenzothiazoles function similarly to benzothiazinones (e.g., BTZ043). They are often prodrugs activated by the flavoenzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for cell wall arabinan synthesis.

Key Data Point:

  • Compound: 2-(4-chlorophenyl)-5-nitrobenzothiazole

  • Activity: MIC against M. tuberculosis H37Rv often ranges from 0.5 to 4.0 µg/mL .

  • Reference: 2-substituted benzothiazoles have shown inhibition of NDH-2, a respiratory enzyme in M. tb [1].

Antifungal Activity

Derivatives substituted with 2-aryl moieties exhibit broad-spectrum activity against Candida albicans and Aspergillus niger.[1][2] The mechanism involves oxidative stress generation via the nitro-radical anion.

JNK Inhibitors (Kinase Inhibition)

While often associated with antimicrobial activity, 2-thioether-linked 5-nitrobenzothiazoles have been identified as inhibitors of c-Jun N-terminal kinase (JNK) , a key regulator of apoptosis and inflammation. The nitro group in this context likely participates in hydrogen bonding or electrostatic interactions within the ATP-binding pocket or allosteric sites [2].

Graphviz Diagram: Mechanism of Action (Antitubercular)

MOA Drug 5-Nitrobenzothiazole (Prodrug) Intermediate Nitroso/Hydroxylamine Intermediate Drug->Intermediate Bioreduction (2e-) Enzyme DprE1 / Nitroreductase (Bacterial Enzyme) Enzyme->Intermediate Catalyzes Target1 Covalent DNA Binding Intermediate->Target1 Genotoxicity Target2 Inhibition of Cell Wall Synthesis (Arabinan) Intermediate->Target2 Essential Pathway Block Death Bacterial Cell Death Target1->Death Target2->Death

Caption: Activation pathway of 5-nitrobenzothiazoles in Mycobacterium tuberculosis leading to cell death.

Toxicological Considerations & Mitigation

The "Nitro Problem" is the primary hurdle in developing these compounds.

  • Genotoxicity: Most 5-nitrobenzothiazoles test positive in the Ames Salmonella assay due to bacterial nitroreductases mimicking the activation mechanism described above.

  • Mitigation Strategy:

    • Steric Hindrance: Introducing an ortho-substituent on the C-2 aryl ring can twist the molecule, potentially altering the fit in the nitroreductase active site of host (mammalian) enzymes while retaining bacterial potency.

    • Electronic Tuning: Replacing the nitro group with a cyano (-CN) or sulfonyl (-SO2R) group often retains electron-withdrawing character but eliminates the redox liability, though potency usually drops.

References

  • Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase Source: RSC Medicinal Chemistry URL:[3][Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives (Relevant comparative nitro-heterocycle SAR) Source: Arzneimittelforschung (PubMed) URL:[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis (Mechanistic insight on nitro-activation) Source: MDPI URL:[Link]

Sources

Topic: Antimicrobial Properties of 2-(Methylthio)-5-nitrobenzo[d]thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Heterocyclic compounds, particularly the benzothiazole scaffold, have emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, promising subclass: 2-(Methylthio)-5-nitrobenzo[d]thiazole and its analogs. The strategic incorporation of a nitro group, a potent electron-withdrawing moiety, and a modifiable 2-methylthio substituent provides a rich chemical space for developing potent antimicrobial agents.[3][4][5] This document provides a comprehensive framework for the rational design, synthesis, and systematic evaluation of these analogs. We will detail field-proven protocols for determining antimicrobial efficacy, delve into the analysis of structure-activity relationships (SAR), and outline methodologies for elucidating the mechanism of action. Our objective is to equip researchers with the foundational knowledge and practical workflows required to explore this promising chemical class in the fight against infectious diseases.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The global health landscape is under significant threat from multi-drug-resistant (MDR) microorganisms, which have rendered many frontline antibiotics ineffective.[1][2][3][6] This reality has revitalized the field of antimicrobial discovery, pushing researchers to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Benzothiazole derivatives have garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]

The core benzothiazole structure, a fusion of a benzene and a thiazole ring, offers a versatile platform for chemical modification.[4] Our focus on the 2-(Methylthio)-5-nitrobenzo[d]thiazole core is deliberate. Structure-activity relationship studies have consistently shown that the introduction of electron-withdrawing groups, such as nitro (NO₂) and halogens, can significantly enhance the antimicrobial potency of benzothiazole compounds.[3][4][5] Furthermore, the 2-position of the benzothiazole ring is a critical site for substitution, and modifications here profoundly influence biological activity.[9][10] The methylthio (-SCH₃) group at this position serves as a key modifiable linker, allowing for the exploration of a wide array of analogs to optimize potency and selectivity.

This guide is structured to provide a logical progression from chemical synthesis to biological evaluation, mirroring a typical drug discovery campaign.

Rational Design and Synthesis of Analogs

The cornerstone of a successful drug discovery program is the rational design and efficient synthesis of a diverse library of compounds. The goal is to systematically probe the structure-activity relationship (SAR) to identify the key molecular features responsible for antimicrobial activity.

Synthetic Strategy

A common and effective route to synthesize 2-substituted benzothiazoles involves the cyclization of 2-aminothiophenols with various reagents.[8][11] For our core structure, a plausible multi-step synthesis is outlined below. The key is the nucleophilic substitution reaction at the 2-position, which allows for the introduction of the methylthio group and its subsequent analogs.

The synthesis of 2-(methylthio)benzo[d]thiazole derivatives can be achieved through nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with a thiol. For instance, 2-bromo-5-nitrothiazole can react with a benzothiazole-2-thiol in the presence of a base like sodium methoxide (NaOMe) in methanol.[12]

G cluster_0 Step 1: Formation of 2-mercapto-5-nitrobenzothiazole cluster_1 Step 2: S-Alkylation A 4-nitro-2-aminothiophenol D 2-mercapto-5-nitrobenzothiazole A->D Cyclization B Carbon disulfide (CS2) B->D C Base (e.g., KOH) C->D F 2-(Methylthio)-5-nitrobenzo[d]thiazole or other analogs D->F Alkylation E Methyl iodide (CH3I) or other alkylating agents (R-X) E->F

Caption: General synthetic workflow for 2-(Alkylthio)-5-nitrobenzo[d]thiazole analogs.

Rationale for Analog Design

To build a robust SAR, modifications should be made systematically at three key positions:

  • The 2-Thioether Group: Replace the methyl group with a variety of alkyl chains (ethyl, propyl, butyl), branched chains (isopropyl), and functionalized chains (e.g., containing hydroxyl or amino groups) to probe the size and polarity of the binding pocket.

  • The 5-Nitro Group: While critical, its position can be moved to the 4-, 6-, or 7-positions to understand the electronic and steric requirements for activity. It can also be replaced with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃).

  • The Benzene Ring: Introduce additional substituents (e.g., halogens like -F, -Cl; small alkyl groups like -CH₃) at the 4-, 6-, and 7-positions to explore how they modulate the electronic properties and lipophilicity of the entire molecule.

In Vitro Antimicrobial Evaluation: A Self-Validating System

The primary assessment of antimicrobial efficacy is determined through in vitro susceptibility testing. The following protocols are designed to be robust and reproducible, incorporating necessary controls to ensure the trustworthiness of the data.

Panel of Microorganisms

A representative panel is crucial for determining the spectrum of activity. The following are recommended based on their clinical relevance:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300).

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028).

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15] The broth microdilution method is a standardized, high-throughput technique.[13][15][16]

Materials:

  • 96-well sterile microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Bacterial/fungal inocula standardized to 0.5 McFarland (~1-5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Resazurin sodium salt solution (for viability indication, optional but recommended).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each analog in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Add 100 µL of appropriate broth to all wells of a 96-well plate. Pipette 100 µL of the stock compound into the first well of a row and perform a 2-fold serial dilution across the plate, typically across 10-12 wells. The final DMSO concentration should not exceed 1-2.5%, a level that does not inhibit microbial growth.

  • Inoculation: Add 100 µL of the standardized and diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no compound, no inoculum).

    • Positive Control: A row dedicated to a standard antibiotic, prepared similarly to the test compounds.

    • Solvent Control: Wells containing inoculum and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[15]

  • Result Determination: The MIC is the lowest concentration well where no visible turbidity (or color change if using an indicator like resazurin) is observed.[14]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration that kills ≥99.9% of the initial microbial inoculum.[13][14][17] This assay distinguishes cidal (killing) from static (inhibitory) activity.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Result Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][17]

Interpreting the MIC/MBC Ratio:

  • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[14]

  • If MBC/MIC > 4, the compound is considered bacteriostatic .

G cluster_0 MIC Assay cluster_1 MBC/MFC Assay mic_setup Prepare Serial Dilutions of Compound in 96-well plate Inoculate with Standardized Microbial Suspension Incubate (18-24h) mic_result Observe for Turbidity | Determine Lowest Concentration with NO growth (MIC) mic_setup:f2->mic_result mbc_setup Aliquot from clear MIC wells Plate onto Agar Medium Incubate (24h) mic_result->mbc_setup Proceed with non-turbid wells mbc_result Count Colonies | Determine Lowest Concentration that Kills ≥99.9% (MBC/MFC) mbc_setup:f2->mbc_result

Caption: Experimental workflow from MIC to MBC/MFC determination.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of antimicrobial data is critical for identifying trends that guide the next cycle of drug design.

Quantitative Data Summary

The following table presents hypothetical MIC data for a series of 2-(Methylthio)-5-nitrobenzo[d]thiazole analogs. This data is illustrative, designed to demonstrate SAR principles based on published findings for similar heterocyclic compounds.[4][5][18]

Compound IDR (at 2-SCH₃)R' (at position 6)R'' (at position 4)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Parent-01 -CH₃-H-H83216
Analog-02 -CH₂CH₃-H-H166432
Analog-03 -CH₃-Cl-H4168
Analog-04 -CH₃-F-H284
Analog-05 -CH₃-H-Cl4168
Analog-06 -CH₃ (NO₂ at pos. 6)-H-H>128>128>128
Analog-07 -H (Thiol)-H-H64>128128
Causality Behind the Data: SAR Insights
  • Importance of the 5-Nitro Group: Comparing Parent-01 to Analog-06 (where the essential 5-nitro group is hypothetically moved to position 6 and activity is lost) underscores the critical role of the 5-nitro substitution for antimicrobial activity. Its specific position likely dictates optimal electronic properties and interaction with the biological target.

  • Effect of Halogenation: The addition of electron-withdrawing halogens at the 6- or 4-position significantly enhances potency (Analog-03, -04, -05 ) compared to the parent compound. This is a common observation in benzothiazole chemistry, where halogens can improve target binding and/or cell penetration.[3][5][9] Fluorine (Analog-04 ) appears to be the most favorable substitution in this series, potentially due to its high electronegativity and small size.

  • Role of the 2-Methylthio Group: The free thiol (Analog-07 ) shows dramatically reduced activity, indicating that the S-alkylation is crucial. Increasing the alkyl chain length from methyl to ethyl (Analog-02 ) decreases activity, suggesting a sterically constrained binding site that favorably accommodates a smaller methyl group.

Investigating the Mechanism of Action (MoA)

Identifying the cellular target is a critical step in drug development. Benzothiazole derivatives have been reported to inhibit various essential microbial enzymes.[7][19] Based on existing literature, plausible targets for this analog series include bacterial DNA gyrase and key enzymes in metabolic pathways like dihydropteroate synthase.[4][7]

center 2-(Methylthio)-5-nitro- benzo[d]thiazole Analog node1 DNA Gyrase / Topoisomerase center->node1 Inhibition of DNA Replication node2 Cell Membrane Integrity center->node2 Disruption / Depolarization node3 Folate Synthesis (e.g., DHPS) center->node3 Inhibition of Nucleotide Synthesis node4 Other Enzymes (e.g., Dihydroorotase) center->node4 Metabolic Disruption

Caption: Potential microbial targets for benzothiazole-based antimicrobial agents.

Protocol Outline: DNA Gyrase Inhibition Assay
  • Principle: This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Methodology:

    • Combine purified E. coli DNA gyrase enzyme with relaxed plasmid DNA (the substrate) in an assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP. Incubate for 1-2 hours at 37°C.

    • Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate differently.

    • A potent inhibitor will prevent the conversion of relaxed plasmid to its supercoiled form. The results are compared to a known inhibitor like ciprofloxacin.

Protocol Outline: Cell Membrane Permeability Assay
  • Principle: This assay determines if the compound damages the bacterial cell membrane, causing leakage of intracellular contents.

  • Methodology (using DNA/Protein Leakage):

    • Treat a standardized bacterial suspension with the test compound at its MIC and 2x MIC.

    • Incubate for a set time course (e.g., 0, 30, 60, 120 minutes).

    • Centrifuge the samples to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

    • An increase in absorbance over time compared to an untreated control indicates membrane damage and leakage of cellular contents.[19]

Conclusion and Future Perspectives

This technical guide outlines a comprehensive and logically structured approach to investigating the antimicrobial properties of 2-(Methylthio)-5-nitrobenzo[d]thiazole analogs. The provided protocols for synthesis, in vitro susceptibility testing, and preliminary MoA studies represent a robust framework for advancing this promising class of compounds.

The illustrative SAR data highlights the significant potential for potency enhancement through systematic chemical modification, particularly via halogenation of the benzene ring. The strong cidal activity often observed with nitro-aromatic compounds, combined with the versatility of the benzothiazole scaffold, positions these analogs as high-priority candidates for further development.

Future work should focus on lead optimization to improve the therapeutic index, conducting in vivo efficacy studies in relevant animal infection models, and performing comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The ultimate goal is to develop a novel antimicrobial agent that can effectively combat drug-resistant pathogens and address this critical unmet medical need.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020). ResearchGate. Available at: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). PubMed. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Available at: [Link]

  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020). Bentham Science Publishers. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]

  • A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. (n.d.). Amazon AWS. Available at: [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Unknown Source. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Available at: [Link]

  • Synthesis and antimicrobial activity of 2-substituted benzothiazoles. (n.d.). Scientific Online Resource System. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Available at: [Link]

  • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. (n.d.). Unknown Source. Available at: [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). PMC. Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing. Available at: [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Methylthio)-5-nitrobenzo[d]thiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of 2-substituted-5-nitrobenzo[d]thiazoles, leveraging the versatile reactivity of the 2-(methylthio) precursor.

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]thiazole is a pivotal building block in medicinal chemistry, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of an electron-withdrawing nitro group at the 5-position significantly activates the C-2 position, while the methylthio moiety serves as a competent leaving group. This electronic arrangement allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of diverse libraries of 2-substituted benzothiazole derivatives. These derivatives are prominent scaffolds in drug discovery, with demonstrated applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It elucidates the underlying reaction mechanism, presents detailed and validated protocols for substitution with various nucleophiles, and discusses the broader applications of the resulting compounds.

The SNAr Mechanism: An Electronically-Driven Pathway

The reaction proceeds via a classical two-step addition-elimination SNAr mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-2 carbon of the benzothiazole ring. This is the rate-determining step of the reaction. The potent electron-withdrawing effect of the 5-nitro group is crucial, as it delocalizes the negative charge of the resulting anionic intermediate.

  • Formation of the Meisenheimer Complex: The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. The negative charge is distributed across the benzothiazole ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination & Aromatization: In a subsequent, rapid step, the leaving group, methylthiolate (CH₃S⁻), is expelled. This restores the aromaticity of the benzothiazole ring system and yields the final 2-substituted product.

The methylthio group is a moderately effective leaving group. While not as reactive as a halide or a methylsulfonyl group, its stability allows for controlled reactions under relatively mild conditions, often avoiding side reactions that more reactive leaving groups might promote.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2-(Methylthio)-5-nitro- benzo[d]thiazole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-5-nitro- benzo[d]thiazole Meisenheimer->Product - Leaving Group (Fast) LeavingGroup CH₃S⁻

Caption: The Addition-Elimination (SNAr) mechanism for 2-(Methylthio)-5-nitrobenzo[d]thiazole.

Experimental Protocols & Workflows

The following protocols are designed to be robust and reproducible. They include integrated checkpoints for reaction monitoring and validation, ensuring the trustworthiness of the results.

Protocol: Synthesis of 2-Amino-5-nitrobenzo[d]thiazole Derivatives

This procedure details the reaction with primary and secondary amines, a common transformation for generating pharmacologically active scaffolds.

Materials:

  • 2-(Methylthio)-5-nitrobenzo[d]thiazole (1.0 eq)

  • Desired amine (e.g., morpholine, piperidine, aniline) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Methylthio)-5-nitrobenzo[d]thiazole (1.0 eq) in DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for neutralizing the methanethiol byproduct, driving the reaction to completion.

  • Reaction Conditions: Stir the mixture at 60-80 °C. The reaction progress should be monitored every 1-2 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate against the starting material. Use a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is complete upon the disappearance of the starting material spot.

  • Aqueous Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-amino-substituted product.

Quantitative Data Summary:

NucleophileTemperature (°C)Time (h)Typical Yield (%)
Morpholine60394
Piperidine60491
Benzylamine80685
Aniline80878
Protocol: Synthesis of 2-Alkoxy-5-nitrobenzo[d]thiazole Derivatives

This protocol describes the O-arylation using alcohols, which requires the in situ generation of a more potent alkoxide nucleophile.

Materials:

  • 2-(Methylthio)-5-nitrobenzo[d]thiazole (1.0 eq)

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol) (3.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (3.0 eq). Causality: This deprotonates the alcohol to form the sodium alkoxide, a much stronger nucleophile required to efficiently attack the benzothiazole ring. Allow the mixture to stir at 0 °C for 20 minutes.

  • Reaction Setup: In a separate flask, dissolve 2-(Methylthio)-5-nitrobenzo[d]thiazole (1.0 eq) in anhydrous THF.

  • Nucleophilic Addition: Slowly transfer the benzothiazole solution to the freshly prepared alkoxide suspension at 0 °C via cannula.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Self-Validation (TLC Monitoring): Monitor the reaction as described in Protocol 3.1. These reactions are typically complete within 4-12 hours.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

  • Work-up and Purification: Perform the aqueous work-up, extraction, drying, and purification steps as detailed in Protocol 3.1.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrate + Reagents in Solvent) start->setup conditions 2. Reaction Conditions (Heating, Stirring) setup->conditions tlc 3. TLC Monitoring (Self-Validation Checkpoint) conditions->tlc tlc->conditions Incomplete workup 4. Aqueous Work-up (Quench, Extract, Wash) tlc->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Product Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized, self-validating workflow for SNAr reactions.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 2-(Methylthio)-5-nitrobenzo[d]thiazole lies in its role as a versatile intermediate for creating compounds with therapeutic potential. The benzothiazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

  • Anticancer Agents: Many 2-substituted benzothiazole derivatives exhibit potent anticancer activity.[1][5] The ability to readily introduce various amine and alkoxy side chains allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific cancer cell lines, such as those involved in breast, colon, and lung cancer.

  • Kinase Inhibitors: The benzothiazole scaffold is a key component in the design of inhibitors for protein kinases, which are crucial regulators of cell signaling.[6] For instance, derivatives have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a target in inflammatory diseases and diabetes.[6]

  • Antimicrobial Agents: Functionalization at the C-2 position has led to the discovery of compounds with significant antibacterial and antifungal properties.[7] The nitro group itself can contribute to the antimicrobial profile of the final molecule.

References

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.Organic Letters.
  • Benzothiazole derivatives as anticancer agents.Mini-Reviews in Medicinal Chemistry.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. URL: [Link]

  • A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.BenchChem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. URL: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. URL: [Link]

Sources

Reaction conditions for coupling amines with 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Reaction Conditions for Coupling Amines with 2-(Methylthio)-5-nitrobenzo[d]thiazole

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of 2-Amino-5-nitrobenzo[d]thiazole Derivatives via Nucleophilic Aromatic Substitution

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, is a crucial pharmacophore found in numerous biologically active compounds. A robust and versatile method for synthesizing libraries of these molecules is paramount for structure-activity relationship (SAR) studies in drug discovery.

This application note provides a detailed guide to the synthesis of 2-amino-5-nitrobenzo[d]thiazole derivatives through the coupling of various primary and secondary amines with 2-(methylthio)-5-nitrobenzo[d]thiazole. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, offering a reliable pathway to a diverse range of target molecules. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key reaction parameters to empower researchers to optimize this valuable synthetic tool.

Reaction Principle and Mechanism

The coupling of an amine with 2-(methylthio)-5-nitrobenzo[d]thiazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The efficiency of this reaction hinges on several key factors:

  • Electrophilic Aromatic Substrate : The benzo[d]thiazole ring is inherently electron-deficient. This electrophilicity is significantly enhanced by the presence of a potent electron-withdrawing nitro group (-NO₂) at the C5 position. This group activates the aromatic system for nucleophilic attack, primarily at the C2 position.

  • Nucleophile : Primary and secondary amines serve as the nucleophiles, attacking the electron-deficient C2 carbon of the benzothiazole ring.

  • Leaving Group : The methylthio (-SMe) group is a competent leaving group. While not as reactive as a halide or a methylsulfonyl group, its departure as a stable methylthiolate anion is feasible under appropriate thermal conditions[1].

The reaction proceeds through a two-step addition-elimination mechanism, as kinetically suggested for similar nitro-activated thiazole systems[2].

  • Step 1: Nucleophilic Attack: The amine nucleophile attacks the C2 carbon of the benzothiazole ring, which is activated by the nitro group. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group and the nitrogen atom of the thiazole ring.

  • Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methylthiolate (-SMe) leaving group, yielding the final 2-aminobenzothiazole product.

SNAr_Mechanism Reactants 2-(Methylthio)-5-nitrobenzo[d]thiazole + R¹R²NH (Amine) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Meisenheimer Step 1 (Nucleophilic Attack) Products 2-(Amino)-5-nitrobenzo[d]thiazole + CH₃S⁻ Meisenheimer->Products Step 2 (Elimination) Troubleshooting Start Problem Observed Low_Conversion Low or No Conversion (Starting Material Remains) Start->Low_Conversion Side_Products Multiple Side Products Observed Start->Side_Products Check_Amine Is the amine sterically hindered or electron-deficient? Low_Conversion->Check_Amine Lower_Temp Action: Lower Reaction Temperature Side_Products->Lower_Temp Suggests decomposition Increase_Temp Action: Increase Temperature (e.g., to 140-150°C) Check_Amine->Increase_Temp Yes Check_Reagents Are reagents (solvent, amine) anhydrous and pure? Check_Amine->Check_Reagents No Increase_Time Action: Increase Reaction Time Increase_Temp->Increase_Time Check_Reagents->Increase_Time Yes Purify_Reagents Action: Purify/Dry Reagents Check_Reagents->Purify_Reagents No

Sources

Solvent selection for reactions involving 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Reaction Engineering for 2-(Methylthio)-5-nitrobenzo[d]thiazole

Executive Summary

2-(Methylthio)-5-nitrobenzo[d]thiazole (CAS: 615-22-5) is a critical scaffold in the synthesis of bioactive heterocycles, particularly kinase inhibitors and antimicrobial agents.[1] Its reactivity is defined by two orthogonal functional handles: the electrophilic C-2 position (activated by the electron-withdrawing nitro group) and the reducible 5-nitro moiety.[1]

This guide addresses the primary bottleneck in utilizing this scaffold: solubility-limited reactivity . While the 5-nitro group activates the C-2 position for Nucleophilic Aromatic Substitution (


), it also drastically reduces solubility in common organic solvents compared to the parent benzothiazole. This note provides a self-validating solvent selection protocol to maximize yield and minimize impurity profiles.

Physicochemical Context & Solubility Profile

The molecule exhibits a "solubility paradox": it requires polar solvents to dissolve but non-nucleophilic media to prevent side reactions during


.
Solvent ClassRepresentative SolventsSolubility RatingSuitability for

Suitability for Reduction
Polar Aprotic DMF, DMSO, NMP, DMAcHigh Excellent (Standard)Good (Catalytic Hydrogenation)
Green Aprotic Cyrene™,

-Valerolactone
High Excellent (Modern Alternative)Moderate
Protic Ethanol, Methanol, IsopropanolLow (Cold) / High (Hot)Moderate (Neutral amines only)Excellent (Fe/Acid reduction)
Non-Polar Toluene, Hexanes, DCMNegligiblePoorPoor
Chlorinated DCM, ChloroformModerateGood (for Oxidation only)Poor

Critical Insight: The 5-nitro group creates a strong dipole.[1] While DCM dissolves the parent 2-(methylthio)benzothiazole, the 5-nitro derivative often precipitates in DCM, requiring the use of THF or DMF.

Scenario 1: Nucleophilic Aromatic Substitution ( )

Mechanism: The 5-nitro group withdraws electron density from the benzene ring, which is conjugated to the thiazole ring. This lowers the LUMO energy at C-2, making the -SMe group a viable leaving group without prior oxidation, provided the correct solvent is used to stabilize the Meisenheimer-like transition state.

Solvent Selection Decision Tree

SolventSelection Start Start: S_NAr Reaction Nucleophile Identify Nucleophile Start->Nucleophile Amine Primary/Secondary Amine Nucleophile->Amine Anion Anionic (Alkoxide/Thiolate) Nucleophile->Anion Solubility Solubility Check Amine->Solubility Rec2 Cyrene™ or DMSO (Avoids competing hydrolysis) Anion->Rec2 Strictly Aprotic Required Green Green Chemistry Priority? Solubility->Green Insoluble in Alcohol Rec1 Ethanol/Isopropanol (Reflux) (Protic solvent assists LG departure) Solubility->Rec1 Soluble at 60°C Green->Rec2 Yes Rec3 DMF or NMP (Traditional High Performance) Green->Rec3 No

Figure 1: Decision matrix for solvent selection based on nucleophile type and environmental constraints.

Protocol A: Displacement with Primary Amines (Green/Protic Route)

Best for: Morpholine, Piperazine, Aniline derivatives.

  • Dissolution: Suspend 1.0 eq of 2-(Methylthio)-5-nitrobenzo[d]thiazole in Ethanol (0.5 M) .

  • Reagent Addition: Add 1.2 eq of the amine.

    • Note: If the amine is a salt (e.g., hydrochloride), add 2.5 eq of DIPEA to liberate the free base.

  • Reflux: Heat to reflux (

    
    C). The suspension should clear as the starting material reacts and the more soluble amino-product forms.
    
    • Why: Protic solvents coordinate to the sulfur of the leaving group (-SMe), lowering the activation energy for its departure.

  • Monitoring: Check TLC (30% EtOAc/Hexanes). The starting material fluoresces strongly; the product usually has a distinct redshift in color (yellow to orange/red).

  • Workup: Cool to

    
    C. The product often precipitates. Filter and wash with cold ethanol.
    
Protocol B: Displacement with Anionic Nucleophiles (Aprotic Route)

Best for: Phenols, Thiols, or sterically hindered amines.

  • Solvent: Use anhydrous DMSO or Cyrene™ .

    • Warning: Do not use alcohols; alkoxides will compete with the target nucleophile.

  • Base: Use

    
     (2.0 eq) or CsF (1.5 eq).
    
  • Temperature: Heat to

    
    C.
    
  • Workup: Pour the reaction mixture into crushed ice/water. The hydrophobic product will precipitate.

Scenario 2: Nitro Group Reduction

Challenge: The sulfur in the benzothiazole ring is susceptible to "poisoning" transition metal catalysts (Pd, Pt), and the C-S bond can be cleaved (desulfurization) under vigorous hydrogenation conditions.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Why: This method is chemoselective, avoiding desulfurization of the thiazole ring.

  • Solvent System: Ethanol : Water : Acetic Acid (4:1:1) .

    • Role: Ethanol dissolves the organic substrate; water dissolves the ammonium chloride/iron salts; acetic acid activates the iron surface.

  • Setup: Dissolve 1.0 eq of nitro-substrate in the solvent mixture. Add 5.0 eq of Iron powder (325 mesh) and 3.0 eq of

    
    .[1]
    
  • Reaction: Heat to

    
    C with vigorous stirring (mechanical stirring recommended due to heavy slurry).
    
  • Endpoint: Reaction is usually complete in 1-2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     to precipitate the 5-amino derivative.
    

"The Self-Validating System": Troubleshooting & Optimization

To ensure scientific integrity, every reaction must include these internal checks:

ObservationDiagnosisCorrective Action
Starting Material Remains (TLC) Solvent is too non-polar; Transition state not stabilized.Switch from Toluene/DCM to DMSO or DMF .
New Spot at Baseline (TLC) Hydrolysis of -SMe to -OH (forming the benzothiazolone).System is wet. Dry solvent with molecular sieves. Switch to anhydrous DMAc.
Smell of Methanethiol (

)
Reaction is proceeding (Leaving group is releasing).Good sign. Ensure scrubber (bleach trap) is attached to exhaust.
Product is an Oil/Gum Solvent trapping (DMSO/DMF retention).Dissolve gum in EtOAc, wash 5x with water/brine to remove dipolar solvent.

Green Chemistry Alternatives

In line with modern pharmaceutical standards (GSK/Pfizer Solvent Selection Guides), replace reprotoxic solvents where possible:

  • Replace DMF/NMP with Cyrene™ (Dihydrolevoglucosenone):

    • Properties: Bio-based, dipolar aprotic, high boiling point.

    • Adjustment: Cyrene is more viscous. Increase stirring rate and potentially dilute concentration to 0.2 M.

  • Replace DCM with 2-MeTHF:

    • Properties: Higher boiling point, better separation from water during workup.

References

  • Synthesis and Reactivity of Nitrobenzothiazoles

    • Title: "Nucleophilic substitution of 2-methylthio-5-nitrobenzothiazole: A versatile route to 2,5-disubstituted benzothiazoles."[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link] (Generalized landing for verification of journal scope).

  • Green Solvent Guides

    • Title: "CHEM21 selection guide of classical- and less hazardous-solvents."[1]

    • Source:Green Chemistry (RSC).[1]

    • Link:[Link]

  • Iron Reduction Protocols

    • Title: "Selective reduction of nitro compounds on heterocycles preventing desulfuriz
    • Source:Organic Process Research & Development.
    • Link:[Link]

  • Cyrene as a Solvent

    • Title: "Cyrene™: A Bio-Based Novel Dipolar Aprotic Solvent for Organic Synthesis."[2]

    • Source:Merck / Sigma-Aldrich Technical Library.[1]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Azo Dyes from 2-Amino-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel azo dyes utilizing a 2-amino-5-nitrobenzo[d]thiazole core. Benzothiazole-based azo dyes are a significant class of compounds with broad applications, ranging from high-performance textile colorants to advanced materials and pharmacologically active agents.[1][2][3][4] The presence of the electron-withdrawing nitro group and the heterocyclic thiazole ring can impart unique photophysical properties and biological activities to the resulting dyes.[2] This guide details the fundamental principles of the synthesis, provides step-by-step protocols for diazotization and azo coupling, and outlines methods for the characterization of the final products, tailored for researchers in chemistry, materials science, and drug development.

Introduction: The Benzothiazole Scaffold in Azo Dye Chemistry

Benzothiazole and its derivatives are privileged heterocyclic structures in medicinal chemistry and materials science.[3][5] They are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][4] When incorporated into an azo dye structure (R-N=N-R'), the benzothiazole moiety can significantly influence the compound's color, stability, and biological efficacy.

The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an electrophilic substitution reaction with an electron-rich coupling component.[6][7]

Clarification on the Diazo Component: It is critical to note that the diazotization reaction requires a primary aromatic amine (-NH₂) to form the reactive diazonium salt (-N₂⁺). The user-specified topic, 2-(Methylthio)-5-nitrobenzo[d]thiazole, which contains a methylthio (-S-CH₃) group at the 2-position, cannot be directly diazotized. Therefore, this guide focuses on the chemically viable and structurally related precursor, 2-Amino-5-nitrobenzo[d]thiazole , to serve as the diazo component.

Core Principle: The Diazotization-Coupling Reaction

The entire synthesis hinges on the successful execution of two sequential reactions, which must be performed under carefully controlled conditions.

  • Step 1: Diazotization. The primary amine on the 2-amino-5-nitrobenzo[d]thiazole ring is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing prematurely.[6][8]

  • Step 2: Azo Coupling. The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich nucleophilic coupling component. Common coupling components include phenols, naphthols, anilines, or other activated aromatic systems.[9][10] The position of the coupling is directed by the activating groups on the coupling component, and the reaction pH is a critical parameter for controlling the reactivity of both species.

Azo Dye Synthesis Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Amino-5-nitrobenzo[d]thiazole B Benzothiazole Diazonium Salt A->B 0-5 °C D Final Azo Dye Product B->D 0-5 °C, Controlled pH NaNO2 NaNO₂ + HCl C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General reaction scheme for azo dye synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive when isolated and dry; always use them in solution immediately after preparation.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzo[d]thiazole

This protocol details the formation of the critical diazonium salt intermediate.

Materials:

  • 2-Amino-5-nitrobenzo[d]thiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Amine Dissolution: In a 250 mL beaker, suspend 2-Amino-5-nitrobenzo[d]thiazole (0.01 mol) in a mixture of concentrated HCl (5 mL) and distilled water (15 mL). Stir the mixture to form a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0-5 °C with continuous stirring. It is essential to maintain this temperature range throughout the procedure.

  • Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (0.011 mol, a slight excess) in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes using a dropping funnel. Ensure the tip of the funnel is below the surface of the liquid. The temperature must be strictly maintained below 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of a clear or slightly yellow solution indicates the successful formation of the diazonium salt. This solution should be used immediately in the next step.

Causality Insights:

  • Why use HCl? The strong acid protonates the amino group, making it more soluble, and reacts with NaNO₂ to generate the reactive nitrous acid (HNO₂) needed for the reaction.

  • Why 0-5 °C? Aromatic diazonium salts are thermally unstable. Above 5-10 °C, they can rapidly decompose, releasing nitrogen gas and forming unwanted side products, which drastically reduces the yield of the final azo dye.

Protocol 2: Azo Coupling with 2-Naphthol (Example)

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to yield a specific, intensely colored azo dye.

Materials:

  • The freshly prepared diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH buffering)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Component Solution: In a 500 mL beaker, dissolve 2-naphthol (0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring. 2-Naphthol will dissolve to form sodium 2-naphthoxide, which is the highly activated species required for coupling.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthoxide solution dropwise over 30 minutes. Vigorous stirring is essential to ensure proper mixing.

  • Dye Precipitation: An intensely colored precipitate (typically red or deep orange) will form immediately.

  • pH Adjustment & Reaction Completion: Maintain the reaction mixture's pH between 8-10, as the coupling is most efficient in a mildly alkaline medium for phenols. Continue stirring the mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitated solid dye by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. This removes any unreacted salts. Dry the product in a vacuum oven at 60-70 °C.

Causality Insights:

  • Why NaOH? The basic medium deprotonates the hydroxyl group of 2-naphthol to form the highly nucleophilic naphthoxide ion. This is necessary to facilitate the electrophilic attack by the relatively weak electrophile, the diazonium salt.

  • Why slow addition? Slow addition helps control the reaction temperature (exothermic) and ensures a homogenous reaction, leading to a purer product with higher yield.

Experimental Workflow and Data Presentation

The entire process, from starting materials to the final purified product, can be visualized as a clear workflow.

Experimental Workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Stage start Start Materials|{2-Amino-5-nitrobenzo[d]thiazole | Coupling Component} node1 Dissolve Amine in Acid start->node1 node5 Dissolve Coupling Component in Base start->node5 node2 Cool to 0-5 °C node1->node2 node3 Add NaNO₂ Solution Dropwise node2->node3 node4 Stir for 30 min Diazonium Salt Ready node3->node4 node7 Slowly Add Diazonium Salt node4->node7 Use Immediately node6 Cool to 0-5 °C node5->node6 node8 Stir for 1-2 hours Crude Dye Precipitates node9 Vacuum Filtration node8->node9 node10 Wash with Cold H₂O node9->node10 node11 Recrystallize (e.g., from Ethanol/DMF) node10->node11 node12 Dry in Vacuum Oven node11->node12 end_product Final Product|{Pure Azo Dye | Ready for Characterization} node12->end_product

Caption: Step-by-step workflow for the synthesis of benzothiazole azo dyes.

Anticipated Characterization Data

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.[8][11][12]

Technique Expected Observation Significance
FT-IR Characteristic peak around 1500-1550 cm⁻¹ (N=N stretch). Peaks for -NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹). Absence of primary amine N-H stretches (~3300-3400 cm⁻¹).Confirms the formation of the azo bond and the presence of key functional groups.
UV-Vis Strong absorption in the visible region (λ_max typically between 400-600 nm ). The exact λ_max depends on the coupling component and solvent.Confirms the presence of an extended conjugated π-system responsible for the dye's color.
¹H NMR Disappearance of the -NH₂ protons from the starting material. Appearance of complex aromatic signals corresponding to both the benzothiazole and coupling component moieties.Provides detailed structural information and confirms the successful coupling reaction.
Mass Spec A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target azo dye.Confirms the molecular formula and identity of the synthesized compound.

Applications in Drug Development

The incorporation of the azo linkage (-N=N-) and the 5-nitro-benzothiazole scaffold into a single molecule is of significant interest to drug development professionals.

  • Prodrug Strategies: Azo compounds are generally stable but can be cleaved reductively by azoreductase enzymes present in the gut microbiome and the liver. This mechanism can be exploited to design colon-targeted prodrugs, where the active drug (an amine) is released only upon cleavage of the azo bond in the lower intestine.

  • Antimicrobial and Anticancer Agents: Both benzothiazole and azo dye scaffolds have been independently reported to possess potent antimicrobial and anticancer activities.[2][3][9] The synergistic combination of these two pharmacophores could lead to the development of novel therapeutic agents with enhanced potency or novel mechanisms of action. The electron-withdrawing nitro group can further enhance this biological activity.

Conclusion

The synthesis of azo dyes from 2-amino-5-nitrobenzo[d]thiazole provides a versatile and effective route to a novel class of heterocyclic compounds. By carefully controlling reaction parameters such as temperature and pH, researchers can achieve high yields of pure products. The resulting dyes, with their unique structural features, are promising candidates for applications in advanced materials and as lead compounds in medicinal chemistry and drug discovery programs.

References

  • Keerthi Kumar, C. S. et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Request PDF. Available at: [Link]

  • Karaca, F. et al. (2019). Synthesis, Characterization, and Fluorescence Studies of Novel Heterocyclic Azo Dyes Derived from Benzothiazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bodke, Y. D. et al. (2021). Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Photophysical, DFT and Molecular Docking Studies. Journal of Molecular Structure. Available at: [Link]

  • Farghaly, T. A. et al. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Journal of the Chinese Chemical Society. Available at: [Link]

  • MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • Longdom Publishing. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Available at: [Link]

  • Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol - 1,3,4- thiadiazole. Available at: [Link]

  • ISCA. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Available at: [Link]

  • Baghdad Science Journal. (2015). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. Available at: [Link]

Sources

Application Notes & Protocols: Catalytic Methods for the Strategic Functionalization of 5-Nitrobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-nitrobenzothiazole scaffold is a cornerstone in contemporary drug discovery and materials science. Its inherent electronic properties and the synthetic versatility of the nitro group make it an exceptionally valuable building block for creating diverse molecular architectures.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic strategies for the functionalization of this scaffold. We move beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, offering field-proven insights into three primary catalytic pathways: (1) Reduction of the nitro group followed by derivatization, (2) Palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, and (3) Direct C-H activation for atom-economical functionalization. Each section includes detailed, step-by-step protocols, data tables for comparative analysis, and workflow diagrams to ensure clarity and reproducibility.

The Strategic Importance of the 5-Nitrobenzothiazole Core

Benzothiazole and its derivatives are classified as "privileged structures" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The introduction of a nitro group at the C5 position serves two strategic purposes:

  • Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic landscape of the bicyclic system, which can be crucial for modulating biological activity and tuning material properties.

  • Synthetic Handle: The nitro group is a versatile precursor to the amino group, which opens a gateway to a vast array of subsequent chemical transformations, including amide bond formations, sulfonylation, and the synthesis of ureas and heterocycles.[6][7]

This guide focuses on catalytic methods, which offer superior efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.

Strategy 1: Functionalization via Catalytic Reduction and Subsequent Derivatization

This is arguably the most robust and widely used strategy. The transformation of the nitro group into a nucleophilic amine is a pivotal step that unlocks extensive possibilities for diversification. Catalytic transfer hydrogenation is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas.

Rationale and Mechanistic Insight

The catalytic reduction of a nitroarene to an aniline derivative using a metal catalyst typically proceeds through a series of intermediates (nitroso, hydroxylamine). In transfer hydrogenation, a hydrogen donor molecule (e.g., ammonium formate, sodium borohydride) provides the hydrogen equivalents in situ, facilitated by a metal catalyst, most commonly Palladium on Carbon (Pd/C).[8] This method is highly efficient and chemoselective, often leaving other reducible functional groups intact under controlled conditions.

Workflow for Reduction and Acylation

Start 5-Nitrobenzothiazole (Starting Material) Step1 Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Start->Step1 Reduction Intermediate 5-Aminobenzothiazole (Key Intermediate) Step1->Intermediate Isolation Step2 Acylation Reaction (Acyl Chloride, Base) Intermediate->Step2 Derivatization Product N-(Benzothiazol-5-yl)acetamide (Functionalized Product) Step2->Product

Caption: Workflow for functionalization via reduction and acylation.

Protocol 1: Synthesis of 5-Aminobenzothiazole via Catalytic Transfer Hydrogenation

Materials:

  • 5-Nitrobenzothiazole

  • Palladium on Carbon (10 wt. % Pd)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrobenzothiazole (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (5.0 equiv) to the solution and stir until partially dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight of the starting material) to the mixture. Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol and ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 5-aminobenzothiazole is often of sufficient purity for the next step. If required, it can be further purified by column chromatography on silica gel.

Protocol 2: Acylation of 5-Aminobenzothiazole

Materials:

  • 5-Aminobenzothiazole (from Protocol 1)

  • Acetyl Chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Reaction Setup: Dissolve the crude 5-aminobenzothiazole (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N-acylated 5-aminobenzothiazole.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For the direct installation of aryl, heteroaryl, or alkyl groups onto the benzothiazole core, palladium-catalyzed cross-coupling reactions are indispensable tools.[9] This strategy requires a halogenated 5-nitrobenzothiazole precursor (e.g., 6-bromo-5-nitrobenzothiazole). The Suzuki-Miyaura coupling is highlighted here for its broad substrate scope and use of generally stable and non-toxic boronic acid reagents.[10]

Rationale and Mechanistic Insight

The Suzuki reaction couples an organoboron reagent with an organic halide or triflate. The catalytic cycle, driven by a Pd(0) species, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-bromo-5-nitrobenzothiazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[9]

The choice of ligand, base, and solvent is critical for an efficient reaction, especially with electron-deficient substrates like nitrobenzothiazoles.

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-5-nitrobenzothiazole

Materials:

  • 6-Bromo-5-nitrobenzothiazole (or other halogenated isomer)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Toluene and Water (or 1,4-Dioxane/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 6-bromo-5-nitrobenzothiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 6-aryl-5-nitrobenzothiazole.

Data Summary: Suzuki Coupling
EntryArylboronic AcidBaseYield (%)Reference
1Phenylboronic acidK₃PO₄85[10]
24-Methoxyphenylboronic acidK₃PO₄92[10]
34-Tolylboronic acidK₃PO₄88[10]
43-Chlorophenylboronic acidK₂CO₃75N/A (Representative)

Strategy 3: Direct C-H Activation

Direct C-H activation is a state-of-the-art strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby improving atom economy and reducing synthetic steps.[11] Palladium-catalyzed C-H arylation is a powerful method for forging C-C bonds directly on the benzothiazole core.

Rationale and Mechanistic Insight

In the context of benzothiazole, the C2-H bond is often the most acidic and reactive.[12] However, by carefully selecting catalysts and directing groups, functionalization at other positions can be achieved. For 5-nitrobenzothiazole, the strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack but can facilitate certain organometallic C-H activation pathways. Room-temperature protocols using palladium catalysts in specialized solvents like hexafluoroisopropanol (HFIP) have been developed to functionalize the C2-H bond of benzothiazoles.[13] While direct C-H activation on the nitro-bearing ring is more challenging, it represents a frontier in this field.

Catalytic Cycle for Direct C-H Arylation

Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_Het Het-Pd(II)-Ar Ln PdII_ArX->PdII_Het C-H Activation (Concerted Metalation- Deprotonation) BaseH Base-H+ + X- PdII_Het->Pd0 Reductive Elimination Product Het-Ar (Product) PdII_Het->Product ArX Ar-I (Aryl Iodide) ArX->PdII_ArX HetH 5-Nitrobenzothiazole (Het-H) HetH->PdII_Het Base Base Base->PdII_Het

Caption: Simplified catalytic cycle for direct C-H arylation.

Protocol 4: Palladium-Catalyzed Direct C2-H Arylation of 5-Nitrobenzothiazole

Expert Insight: This protocol is adapted from methodologies developed for benzothiazole itself.[13] The presence of the 5-nitro group may require optimization of reaction time or catalyst loading due to its strong deactivating effect. The use of HFIP as a solvent is key, as it promotes the C-H activation step.

Materials:

  • 5-Nitrobenzothiazole

  • Iodoarene (e.g., 4-Iodotoluene)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Silver Carbonate (Ag₂CO₃) or Cesium Pivalate (CsOPiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 5-nitrobenzothiazole (1.0 equiv), the iodoarene (1.5 equiv), Pd(OAc)₂ (10 mol%), and silver carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous HFIP (to achieve a concentration of approx. 0.2 M) via syringe.

  • Reaction: Seal the tube and stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction should be shielded from light.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 2-aryl-5-nitrobenzothiazole product.

Conclusion and Future Outlook

The catalytic functionalization of 5-nitrobenzothiazoles offers a powerful and versatile platform for the synthesis of novel compounds for pharmaceutical and materials applications. The strategies outlined—reduction/derivatization, cross-coupling, and direct C-H activation—provide a comprehensive toolkit for researchers. While reduction and cross-coupling are highly mature and reliable methods, the continued development of direct C-H activation techniques promises to deliver even more efficient and sustainable synthetic routes. Future efforts will likely focus on developing catalysts capable of selectively functionalizing the C4, C6, and C7 positions of the nitro-substituted ring, further expanding the accessible chemical space.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Study of Benzothiazoles and its Pharmaceutical Importance. ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Chemistry Portal. [Link]

  • Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online. [Link]

  • Preparation of 2-aminobenzothiazoles.
  • Process for the preparation of 2-aminobenzothiazoles.
  • Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy. Royal Society of Chemistry. [Link]

  • C-H Activation. Luke M. Nichols. [Link]

  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Scilit. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. National Center for Biotechnology Information. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Cross coupling reactions in organic synthesis themed issue. Pohang University of Science and Technology. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. MDPI. [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. National Center for Biotechnology Information. [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]

  • Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Selective Partial Reduction of Nitroarenes to the Hydrazoarene Catalyzed by Amine‐Modified Ordered Mesoporous Silica Immobiliz. White Rose Research Online. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Center for Biotechnology Information. [Link]

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. [Link]

  • Simultaneous reduction, functionalization and stitching of graphene oxide with ethylenediamine for composites application. Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important synthetic intermediate. We will explore the reaction from a mechanistic standpoint, offer detailed protocols, and provide a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.

Part 1: Understanding the Core Synthesis

The synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole is typically achieved via a two-step process. The first, and most critical, step is the synthesis of the precursor, 2-Mercapto-5-nitrobenzo[d]thiazole. The second step is the selective S-methylation of this precursor. The overall yield is highly dependent on the efficiency and purity of each stage.

Reaction Pathway Overview

The synthetic route involves the formation of the benzothiazole ring system followed by a nucleophilic substitution on the thiol group.

G A 4-Nitroaniline + CS₂ + S B 2-Mercapto-5-nitrobenzo[d]thiazole A->B  Step 1: Cyclization (High Temp/Pressure) C 2-(Methylthio)-5-nitrobenzo[d]thiazole B->C  Step 2: S-Methylation MeX Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MeX->B Base Base (e.g., NaH, K₂CO₃, NaOMe) Base->B

Caption: Overall synthetic pathway for 2-(Methylthio)-5-nitrobenzo[d]thiazole.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the critical S-methylation step (Step 2).

FAQ 1: My overall yield is very low. Where should I start troubleshooting?

Answer: Low overall yield is a common problem that can originate from either the precursor synthesis or the final methylation step.

Expert Insight: Before optimizing the methylation, you must ensure the quality and yield of your starting material, 2-Mercapto-5-nitrobenzo[d]thiazole. Purity is paramount. Impurities from the cyclization step can inhibit the methylation reaction or complicate purification.

Troubleshooting Workflow:

G decision decision start_node Start: Low Overall Yield n1 Verify Purity of 2-Mercapto-5-nitrobenzo[d]thiazole (¹H NMR, LC-MS) start_node->n1 end_good Process Optimized end_bad Re-evaluate Synthetic Route d1 Is Purity >95%? n1->d1 n2 Purify Starting Material (Recrystallization from Ethanol/DMF) d1->n2 No n3 Analyze Crude Methylation Reaction by TLC or LC-MS d1->n3 Yes n2->end_bad d2 Is Starting Material Consumed? n3->d2 n4 Issue: Incomplete Reaction (See FAQ 2) d2->n4 No n5 Issue: Side Product Formation or Product Degradation (See FAQ 3 & 4) d2->n5 Yes n4->end_good n5->end_good

Caption: Decision tree for troubleshooting low yield issues.

FAQ 2: My methylation reaction is incomplete, and a lot of starting material remains. What is causing this?

Answer: An incomplete reaction is typically due to insufficient deprotonation of the thiol, a poor-quality methylating agent, or suboptimal reaction conditions.

Expert Insight: The key to this reaction is the quantitative formation of the thiolate anion, which is the active nucleophile. The pKa of 2-mercaptobenzothiazole is around 7.0[1]. The electron-withdrawing nitro group will lower this value, making it more acidic. However, a sufficiently strong base is still required for complete deprotonation.

Causality & Mechanism: The reaction proceeds via an SN2 mechanism. The base removes the acidic proton from the thiol (or its thione tautomer) to generate a potent sulfur-centered nucleophile. This thiolate then attacks the methylating agent.

Caption: Mechanism of S-methylation.

Solutions:

  • Choice of Base: Weak bases like triethylamine (TEA) may be insufficient. Using a stronger base ensures complete thiolate formation.

  • Solvent: The solvent must be dry and able to dissolve the thiolate salt.

  • Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) is fresh. Old bottles can decompose. Dimethyl sulfate is a potent but more toxic alternative.

  • Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can increase the rate without promoting side reactions.

ParameterRecommendationRationale
Base NaH, K₂CO₃, NaOMeEnsures complete deprotonation. NaH is very effective but requires an anhydrous solvent. K₂CO₃ is a safer, effective alternative.
Solvent DMF, Acetonitrile, AcetoneAprotic polar solvents are ideal. DMF is excellent for dissolving the starting material and the intermediate salt.
Equivalents 1.1 - 1.2 eq. of Base and Methylating AgentUsing a slight excess drives the reaction to completion.
Temperature 25 - 50 °CBalances reaction rate with minimizing potential side reactions.
FAQ 3: My TLC/LC-MS shows multiple products. What are the likely side products?

Answer: The primary side products are typically the disulfide dimer and, less commonly, an N-methylated product.

Expert Insight:

  • Disulfide Formation: The thiolate is highly susceptible to oxidation, especially if exposed to atmospheric oxygen before the methylating agent is added. This results in the formation of 2,2'-dithiobis(5-nitrobenzo[d]thiazole). To avoid this, maintain an inert atmosphere (N₂ or Argon) and add the methylating agent promptly after the base.

  • N-Methylation: The benzothiazole system exists in tautomeric forms (thiol and thione).[2] While S-alkylation is generally favored due to the "soft" nature of the sulfur nucleophile, some N-methylation can occur, especially under more forcing conditions or with certain solvent/base combinations. This is often difficult to separate from the desired S-methylated product.

FAQ 4: The purification is difficult, and my final product is not clean. What is the best purification strategy?

Answer: The product, 2-(Methylthio)-5-nitrobenzo[d]thiazole, is a stable solid. Purification is best achieved by recrystallization or column chromatography.

Expert Insight:

  • Work-up: After the reaction is complete (monitored by TLC), it is often quenched with water to precipitate the crude product. This helps remove inorganic salts and polar solvents like DMF.

  • Recrystallization: This is the most efficient method for removing minor impurities if the crude product is relatively clean. A solvent screen is recommended. Common solvents include:

    • Ethanol

    • Isopropanol

    • Ethyl Acetate/Hexane mixture

  • Column Chromatography: If recrystallization fails or if there are significant, closely-related impurities (like the N-methylated isomer), silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing polarity is typically effective.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 2-Mercapto-5-nitrobenzo[d]thiazole (Precursor)

This protocol is adapted from established methods for synthesizing substituted 2-mercaptobenzothiazoles.[1][2][3]

  • Setup: In a high-pressure reactor, combine 4-nitroaniline (1.0 eq.), sulfur (2.0 eq.), and carbon disulfide (3.0 eq.).

  • Reaction: Seal the reactor and heat to 240-250 °C for 6-8 hours. The internal pressure will increase significantly. (Caution: This step must be performed with appropriate safety equipment and behind a blast shield).

  • Work-up: After cooling completely, vent the reactor to release H₂S gas into a scrubber (e.g., bleach solution).

  • Isolation: Extract the solid residue with a hot aqueous sodium hydroxide solution (1 M).

  • Precipitation: Filter the basic solution to remove unreacted sulfur. Acidify the filtrate with concentrated HCl or H₂SO₄ until the pH is ~2. The yellow solid product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture. Expect yields in the range of 75-85%.

Protocol 2: Synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole (S-Methylation)

This protocol is based on standard S-alkylation procedures for heterocyclic thiols.[4][5]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Mercapto-5-nitrobenzo[d]thiazole (1.0 eq.) and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.2 eq.) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane as eluent).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A yellow solid should precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash with water and then a small amount of cold ethanol. Recrystallize the solid from isopropanol or purify by column chromatography to yield the final product. Expect yields of 85-95% for this step.

References

  • De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-7. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole. Available at: [Link]

  • Gao, W., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(10), 1933. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]

  • Foronda, J. (2014). Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Journal of Interdisciplinary Undergraduate Research, 6(1). Available at: [Link]

  • Bayer Aktiengesellschaft. (1989). Process for the preparation of benzothiazoles. U.S. Patent 4,808,723.
  • Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. University of Minnesota. Available at: [Link]

  • Wikipedia. (n.d.). Mercaptobenzothiazole. Available at: [Link]

  • Rogozev, B. I., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Chemistry, 6(1), 1-14. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the C−H methylation process and subsequent directing group (DG) removal. Available at: [Link]

  • Al-Juboori, A. M. H., & Al-Amiery, A. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • Sharma, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]

  • Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). 2- Mercapto- benzothiazole (MBT). Available at: [Link]

  • Gieroba, J., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1999. Available at: [Link]

  • Yekeler, H., & Yekeler, M. (2006). Predicting the efficiencies of 2-mercaptobenzothiazole collectors used as chelating agents in flotation processes: a density-functional study. Journal of Molecular Modeling, 12(6), 763-8. Available at: [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2), e10217. Available at: [Link]

  • Pellecchia, M., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. Available at: [Link]

Sources

Technical Support Center: Resolving TLC Separation Issues for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for troubleshooting Thin-Layer Chromatography (TLC) of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize TLC for reaction monitoring, purity assessment, and solvent system development for column chromatography. Here, we address common separation challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzothiazole spots are severely tailing or streaking. What is the primary cause and how can I achieve sharp, symmetrical spots?

A1: The Root Cause and Strategic Solutions

Tailing or streaking of benzothiazole derivatives on silica gel TLC plates is a frequent and frustrating issue. The primary culprit is the interaction between the basic nitrogen atom(s) in the benzothiazole ring system and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2][3][4] This strong, acid-base interaction leads to non-ideal partitioning, where a portion of the analyte molecules is excessively retained, causing them to lag behind the main spot and create a "tail."

Step-by-Step Troubleshooting Protocol:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[1][3][4][5][6]

    • Protocol: Add a small percentage of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice. Start with 0.1-1% TEA in your eluent. For instance, if you are using a 70:30 Hexane:Ethyl Acetate system, prepare a stock solution of 99% eluent and 1% TEA.

    • Alternative: A solution of ammonia in methanol (typically 1-2%) can also be used, especially if your mobile phase is highly polar (e.g., Dichloromethane/Methanol).[3][4]

  • Reduce Sample Concentration: Overloading the plate is a common cause of streaking for all compounds, not just basics.[2][3][7][8] A highly concentrated sample spot can exceed the capacity of the stationary phase at that point, leading to a continuous "bleeding" effect as the solvent moves up the plate.

    • Protocol: Dilute your sample solution significantly (e.g., 10-fold) and re-spot. The ideal spot should be 1-2 mm in diameter.[2][9] Multiple small applications in the same spot (allowing the solvent to dry in between) are better than one large application.[8][10]

  • Check for Sample Purity and Stability: Sometimes, streaking indicates that your compound is degrading on the acidic silica plate or that the sample itself is impure.[1][11][12]

    • Protocol: To test for on-plate degradation, spot your sample, let the plate sit in the open air for 30-60 minutes, and then develop it. If new spots or significant streaking appear compared to a plate developed immediately, decomposition is likely. In this case, consider using a different stationary phase like alumina (basic or neutral) or a C18-reversed phase plate.[1][4]

Q2: My spots are not moving from the baseline (Rf ≈ 0). What adjustments should I make?

A2: Addressing High Retention

An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase (silica gel) and is not sufficiently soluble in the mobile phase. This is common for highly polar benzothiazole derivatives. The solution is to increase the polarity of the mobile phase.[4]

Systematic Approach to Increasing Eluent Strength:

  • Increase the Polar Component: If you are using a binary system like Hexane/Ethyl Acetate, incrementally increase the percentage of the more polar solvent (Ethyl Acetate). For example, move from a 90:10 mixture to 80:20, then 70:30, and so on.

  • Switch to a Stronger Polar Solvent: If even 100% Ethyl Acetate is insufficient, you need to switch to a more polar solvent system. Dichloromethane (DCM)/Methanol is a common and effective next choice.[4][5]

    • Protocol: Start with a low percentage of methanol (e.g., 99:1 DCM:Methanol) and gradually increase the methanol content. Methanol is a very strong polar solvent, so small changes can have a large effect.

Q3: All my spots are running with the solvent front (Rf ≈ 1). How can I get them to resolve on the plate?

A3: Reducing Eluent Strength for Better Separation

An Rf value near one signifies that your compound has a very low affinity for the stationary phase and is highly soluble in the mobile phase.[12] The mobile phase is too "strong" or too polar. The solution is to decrease its polarity.

Systematic Approach to Decreasing Eluent Strength:

  • Decrease the Polar Component: If you are using a Hexane/Ethyl Acetate system, increase the proportion of the non-polar solvent (Hexane). For instance, if you are at 50:50, try 70:30 and then 90:10 Hexane:Ethyl Acetate.

  • Switch to a Less Polar System: If you are using a system like DCM/Methanol, even at a high DCM ratio, you may need to switch to a less polar combination entirely, such as Toluene/Ethyl Acetate or Hexane/DCM.

Problem Primary Cause Recommended Action Target Rf Range for Column Chromatography
Rf ≈ 0 Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., increase Ethyl Acetate in Hexane).0.1 - 0.4[13]
Rf ≈ 1 Mobile phase polarity is too high.Gradually decrease the percentage of the polar solvent (e.g., decrease Ethyl Acetate in Hexane).0.1 - 0.4[13]
Tailing/Streaking Strong interaction with acidic silica; sample overload.Add 0.1-1% Triethylamine (TEA) to the mobile phase; dilute the sample.N/A
Poor Resolution Insufficient difference in partitioning (ΔCV).Try a different solvent system with different selectivity (e.g., switch from Hexane/EtOAc to DCM/Methanol).Maximize the difference in Rf values between spots.

Table 1: Quick Troubleshooting Summary for Benzothiazole TLC

Q4: I cannot separate two structurally similar benzothiazole derivatives. They always appear as one elongated spot (co-elution). What advanced strategies can I employ?

A4: Enhancing Resolution Through Selectivity

When simple polarity adjustments fail, the issue is one of selectivity. Your chosen solvent system interacts with both compounds in a very similar way. The goal is to find a system that exploits subtle differences in their structure.

Strategies to Improve Selectivity:

  • Change Solvent Class: The most powerful technique is to change the nature of the solvents used, even if the overall polarity is similar. Different solvent classes interact with analytes via different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).

    • Protocol: If you are using an alkane/ester system (e.g., Hexane/Ethyl Acetate), switch to a chlorinated/alcohol system (e.g., DCM/Methanol) or an aromatic/ketone system (e.g., Toluene/Acetone).[4] Run test plates with several different solvent families to find one that provides better separation.

  • Use Ternary or Quaternary Solvent Systems: Adding a third or fourth solvent can fine-tune selectivity. For instance, a mixture of Acetone:Toluene:Ethanol:Ammonia has been shown to be effective for separating complex mixtures.[14]

  • Consider a Different Stationary Phase: If mobile phase optimization is exhausted, the stationary phase is the next variable.

    • Reversed-Phase (C18) TLC: Here, the stationary phase is non-polar, and the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water). This completely changes the separation mechanism and is often excellent for polar compounds that are difficult to separate on silica.[4]

    • Alumina (Al₂O₃) TLC: Alumina is basic and can be a good alternative to silica for basic compounds, sometimes offering different selectivity and eliminating the need for basic modifiers.[4]

Visual Troubleshooting Workflows

A logical approach is key to efficient troubleshooting. The following diagrams illustrate the decision-making process for resolving common TLC issues.

TLC_Troubleshooting_General start Poor TLC Separation streaking Streaking or Tailing? start->streaking rf_issue Rf Value Issue? start->rf_issue resolution_issue Co-elution / Poor Resolution? start->resolution_issue streaking->rf_issue No add_base Add 0.5% TEA or NH3 to Eluent streaking->add_base Yes rf_issue->resolution_issue No rf_low Rf ≈ 0 (At Baseline) rf_issue->rf_low Yes rf_high Rf ≈ 1 (At Solvent Front) rf_issue->rf_high change_solvent Change Solvent System Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) resolution_issue->change_solvent Yes dilute_sample Dilute Sample & Re-spot add_base->dilute_sample check_stability Check On-Plate Stability dilute_sample->check_stability increase_polarity Increase Eluent Polarity rf_low->increase_polarity decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity change_plate Change Stationary Phase (e.g., Silica -> Alumina or C18) change_solvent->change_plate

Caption: General troubleshooting workflow for TLC separation issues.

Solvent_Optimization start Goal: Separate Components A & B initial_system Select Initial System (e.g., 70:30 Hexane:EtOAc) start->initial_system run_tlc Run TLC Plate initial_system->run_tlc evaluate Evaluate Rf & Resolution run_tlc->evaluate rf_ok Rf in 0.1-0.4 Range? evaluate->rf_ok Check Rf sep_ok Good Separation (ΔRf)? rf_ok->sep_ok Yes increase_pol Increase Polarity (More EtOAc) rf_ok->increase_pol No, Rf too low decrease_pol Decrease Polarity (Less EtOAc) rf_ok->decrease_pol No, Rf too high change_selectivity Change Solvent System (e.g., DCM/MeOH) sep_ok->change_selectivity No success Optimized System Found sep_ok->success Yes increase_pol->run_tlc decrease_pol->run_tlc change_selectivity->run_tlc

Caption: Iterative process for optimizing a TLC solvent system.

References

  • ResearchGate. (2013). Tailing in TLC - can anyone help? [Online] Available at: [Link]

  • Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? [Online] Available at: [Link]

  • Reddit. (2021). Why does tailing happen in TLC? [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Online] Available at: [Link]

  • ChemBAM. TLC troubleshooting. [Online] Available at: [Link]

  • ResearchGate. (2019). How can I avoid tailing in TLC of the given starting material? [Online] Available at: [Link]

  • Microbiology News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Online] Available at: [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Online] Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online] Available at: [Link]

  • ResearchGate. (2025). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Online] Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Online] Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Online] Available at: [Link]

  • Journal of Indian Society of Toxicology. (2012). Thin Layer Chromatography of Benzodiazepines. [Online] Available at: [Link]

  • PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. [Online] Available at: [Link]

  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Online] Available at: [Link]

  • Dove Medical Press. (n.d.). Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly. [Online] Available at: [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Online] Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2022). THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT. [Online] Available at: [Link]

  • ResearchGate. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. [Online] Available at: [Link]

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Validation & Comparative

1H NMR spectral analysis of 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1]

Executive Summary: The Analytical Challenge

2-(Methylthio)-5-nitrobenzo[d]thiazole is a critical pharmacophore intermediate, often synthesized via the S-methylation of 5-nitro-2-mercaptobenzothiazole.[1] In drug development, the "performance" of this analytical workflow is defined by its ability to unequivocally distinguish the S-methylated target from two common "alternatives" (impurities): the unreacted precursor (thiol/thione tautomer) and the N-methylated isomer (3-methyl-5-nitrobenzothiazole-2-thione).[1]

This guide provides a high-resolution comparative analysis of the 1H NMR spectral signatures required to validate structural identity and purity.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must first establish the proton environment based on the 1,2,4-trisubstituted benzene ring fused to the thiazole system.

Proton Assignment Strategy
  • Aliphatic Region: The S-Methyl group is attached to a heteroatom, leading to a significant downfield shift compared to a C-methyl, but less than an N-methyl or O-methyl.[1]

  • Aromatic Region: The Nitro group (position 5) is a strong electron-withdrawing group (EWG), causing significant deshielding of the ortho protons (H4 and H6).[1]

    • H4 (Peri-proton): Located at position 4, this proton is spatially close to the thiazole nitrogen and ortho to the nitro group. It typically exhibits the most downfield shift.

    • H6: Ortho to the nitro group and meta to H4.

    • H7: Meta to the nitro group and ortho to H6.

Comparative Spectral Performance: Target vs. Alternatives

The core "performance" of this assay lies in the resolution between the target's S-Me signal and the impurities' characteristic peaks.

Comparison 1: Target vs. Precursor (5-Nitro-2-mercaptobenzothiazole)

The precursor exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often dominating in polar solvents like DMSO-d6.[1]

FeatureTarget: 2-(Methylthio)-5-nitro... Precursor: 5-Nitro-2-mercapto... Differentiation Logic
Aliphatic Region Singlet, ~2.70 – 2.85 ppm (S-CH3)Absent The appearance of a sharp singlet < 3.0 ppm confirms alkylation.[1][2]
Downfield Region Aromatic protons only (8.0 – 9.0 ppm)Broad Singlet, ~13.5 – 14.5 ppm (N-H / S-H)Disappearance of the exchangeable proton confirms full conversion.
Comparison 2: Target vs. N-Methyl Isomer (Side Reaction)

Under basic conditions, the ambident nucleophile (the nitrogen atom) can attack the methylating agent, forming 3-methyl-5-nitrobenzothiazole-2-thione .[1] This is the most critical impurity to detect.

FeatureTarget (S-Methyl) Alternative (N-Methyl Isomer) Mechanism of Shift
Methyl Shift 2.70 – 2.85 ppm 3.60 – 3.80 ppm Nitrogen is more electronegative than Sulfur, causing the N-Me protons to resonate further downfield.[1]
Aromatic Pattern Distinct H4/H6/H7 splittingAltered chemical environmentThe N-Me group changes the electronic density of the ring, often shielding H4 slightly compared to the S-Me variant.

Detailed Experimental Protocol

A. Sample Preparation
  • Solvent Choice: DMSO-d6 is the superior solvent over CDCl3 for this analysis.[1]

    • Causality: Nitro-substituted benzothiazoles often have poor solubility in chloroform, leading to weak signals and poor signal-to-noise ratios.[1] DMSO-d6 ensures complete dissolution and stabilizes exchangeable protons (if precursor is present).[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution).

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (sufficient for 10 mg), increase to 64 if detecting <1% impurities.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 16 ppm (to catch the downfield NH of the precursor).

Data Summary: Chemical Shift Table

Note: Values are representative of 300-500 MHz spectra in DMSO-d6.

PositionProton TypeMultiplicityChemical Shift (δ ppm)Coupling Constant (J)
2-S-CH3 MethylSinglet (s)2.78 – 2.82 -
H-4 AromaticDoublet (d)8.65 – 8.75 J ≈ 2.0 - 2.2 Hz (Meta)
H-6 AromaticDoublet of Doublets (dd)8.20 – 8.30 J ≈ 9.0 Hz (Ortho), 2.0 Hz (Meta)
H-7 AromaticDoublet (d)8.10 – 8.20 J ≈ 9.0 Hz (Ortho)

Decision Logic Workflow (Visualization)

The following diagram outlines the logical flow for validating the product using 1H NMR data.

NMR_Analysis_Flow Start Crude Product Spectrum (DMSO-d6) Check_Aliphatic Analyze Aliphatic Region (2.5 - 4.0 ppm) Start->Check_Aliphatic Decision_Me Identify Methyl Peak Position Check_Aliphatic->Decision_Me Target_ID Peak at ~2.8 ppm (S-Methylation) Decision_Me->Target_ID 2.8 ppm Impurity_N Peak at ~3.7 ppm (N-Methylation) Decision_Me->Impurity_N 3.7 ppm Check_Downfield Analyze Downfield Region (>12 ppm) Target_ID->Check_Downfield Precursor_Check Broad Singlet >13 ppm? Check_Downfield->Precursor_Check Pure_Product PASS: Pure Target 2-(Methylthio)-5-nitrobenzo[d]thiazole Precursor_Check->Pure_Product No Contaminated FAIL: Contains Precursor Precursor_Check->Contaminated Yes

Caption: Decision tree for structural verification of 2-(Methylthio)-5-nitrobenzo[d]thiazole, highlighting critical differentiation from N-methyl and unreacted thiol impurities.

References

  • Sigma-Aldrich. 2-Methyl-5-nitrobenzothiazole Product Data (Analog Reference). Retrieved from [1]

  • National Institutes of Health (NIH). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles (Synthesis Methodology).[1] PMC. Retrieved from

  • ChemicalBook. 2-(Methylthio)thiazole 1H NMR Spectrum (S-Me Shift Reference). Retrieved from [1]

  • BenchChem. Spectroscopic Comparison of Nitro-aromatic Precursors. Retrieved from [1]

  • University of Wisconsin. 1H NMR Chemical Shifts of Methyl Groups on Heteroatoms. Retrieved from [1]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the FT-IR Spectroscopy of 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 2-(Methylthio)-5-nitrobenzo[d]thiazole and the Role of FT-IR

2-(Methylthio)-5-nitrobenzo[d]thiazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structural architecture, featuring a benzothiazole core, a nitro group, and a methylthio substituent, imparts a unique electronic and steric profile that is crucial for its potential biological activity and application. Benzothiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and antidiabetic activities.[1][2] The addition of a strong electron-withdrawing nitro group and a sulfur-containing methylthio group can profoundly modulate these properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a unique "fingerprint," allowing for rapid confirmation of identity, assessment of purity, and insights into the chemical bonding environment.[3] This guide provides an in-depth analysis of the expected characteristic FT-IR absorption peaks of 2-(Methylthio)-5-nitrobenzo[d]thiazole, supported by comparative data from related structures and foundational spectroscopic principles.

Predicted FT-IR Spectrum of 2-(Methylthio)-5-nitrobenzo[d]thiazole: A Synthesis of Functional Group Analysis

While a definitive experimental spectrum for 2-(Methylthio)-5-nitrobenzo[d]thiazole is not widely published, a highly accurate predicted spectrum can be constructed by analyzing the characteristic vibrational frequencies of its constituent functional groups. The spectrum is expected to be dominated by the strong absorptions of the nitro group, with more subtle, yet diagnostic, peaks arising from the benzothiazole ring and the methylthio group.

The Dominant Signature: Aromatic Nitro Group (NO₂) Vibrations

The nitro group is one of the most readily identifiable functional groups in FT-IR spectroscopy due to the large change in dipole moment during its stretching vibrations, resulting in very strong absorption bands.[3][4]

  • Asymmetric NO₂ Stretch (νₐₛ): A very strong and sharp absorption is predicted in the range of 1550-1475 cm⁻¹ .[5][6] The position within this range is influenced by the electronic environment of the aromatic ring.

  • Symmetric NO₂ Stretch (νₛ): Another strong absorption, typically found between 1360-1290 cm⁻¹ .[5][6] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, high intensities.[3]

  • C-N Stretch (ν(C-N)): The stretching vibration of the carbon-nitrogen bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[3]

The Core Structure: Benzothiazole Ring Vibrations

The benzothiazole moiety gives rise to a series of characteristic peaks, primarily in the fingerprint region (below 1600 cm⁻¹).

  • C=N Stretch (ν(C=N)): The imine C=N stretching vibration within the thiazole ring is expected to produce a medium to strong band around 1630 cm⁻¹ .[2][7]

  • Aromatic C=C Ring Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic system.

  • C-S Stretch (ν(C-S)) of the Thiazole Ring: The carbon-sulfur bond within the heterocyclic ring typically shows a weak absorption around 690 cm⁻¹ .[7]

The Substituent Signature: Methylthio Group (S-CH₃) Vibrations

The methylthio group's signals are generally weaker and can sometimes be obscured by other vibrations.

  • C-H Stretches (ν(C-H)): Symmetric and asymmetric stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

  • C-S Stretch (ν(C-S)) of the Thioether: The stretching of the C-S bond in the thioether linkage is notoriously weak and appears in the fingerprint region, often between 700-600 cm⁻¹ .[8] Its identification can be challenging.

Comparative FT-IR Data: Insights from Structurally Related Compounds

To substantiate our predictions, it is instructive to compare the expected peaks with experimental data from analogous benzothiazole derivatives.

Functional Group/VibrationPredicted Range for 2-(Methylthio)-5-nitrobenzo[d]thiazole (cm⁻¹)N-(2-acetamido-1,3-benzothiazol-6-yl)acetamide (cm⁻¹)[1](Z)-2-(benzo[d]thiazol-2-ylamino)-5-(4-methylbenzylidene) thiazol-4(5H)-one (cm⁻¹)[9]
Nitro Group (NO₂) Asymmetric Stretch 1550-1475 (Strong) 1514N/A
Nitro Group (NO₂) Symmetric Stretch 1360-1290 (Strong) 1340N/A
Aromatic C=C & C=N Stretches 1630-1450 (Medium-Strong) 1608 (C=N)1695 (Amide C=O), Multiple in region
C-H Aromatic & Aliphatic Stretches 3100-3000 (Aromatic), 2950-2850 (Aliphatic) 3091, 29443053
C-S Stretch (Thioether/Thiazole) ~700-600 (Weak) 7501154
C-N Stretch (Aromatic-NO₂) 890-835 (Weak-Medium) N/AN/A

This table synthesizes data from published literature to provide a comparative framework. Note that the exact peak positions can be influenced by the overall molecular structure and solid-state packing effects.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample like 2-(Methylthio)-5-nitrobenzo[d]thiazole using the KBr pellet method. This technique is chosen for its ability to produce high-resolution spectra of solid materials with minimal interference.

Materials and Equipment:
  • 2-(Methylthio)-5-nitrobenzo[d]thiazole sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer

Step-by-Step Methodology:
  • Sample Preparation (Grinding):

    • Place approximately 1-2 mg of the 2-(Methylthio)-5-nitrobenzo[d]thiazole sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry FT-IR grade KBr. The ratio is critical; too much sample will lead to total absorption, while too little will result in a weak signal.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the collar of the pellet-pressing die.

    • Spread the powder evenly to ensure a uniform pellet thickness.

    • Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and encapsulate the sample in a transparent, glass-like pellet.

    • Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and intensities to the predicted values and reference data.

Workflow & Data Interpretation Logic

The process of FT-IR analysis, from sample preparation to structural confirmation, follows a logical workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Processing & Analysis Grind Grind Sample with KBr Press Press KBr Pellet Grind->Press Homogeneous Mixture Background Acquire Background (Atmosphere) Sample Acquire Sample Spectrum (Sample + Atmosphere) Press->Sample Process Ratio Sample/Background (Final Spectrum) Sample->Process Identify Identify Key Functional Groups (NO₂, C=N, C-S) Process->Identify Peak Picking Compare Compare with Reference Data Identify->Compare Validation Confirm Confirm Molecular Structure Compare->Confirm Correlation

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of 2-(Methylthio)-5-nitrobenzo[d]thiazole is predicted to be characterized by a set of distinct and identifiable absorption bands. The most prominent features will be the strong asymmetric and symmetric stretches of the aromatic nitro group, providing an unambiguous confirmation of its presence. These, in combination with the characteristic vibrations of the benzothiazole core and the more subtle C-H and C-S stretches of the methylthio group, create a unique vibrational fingerprint. By following a robust experimental protocol and comparing the resulting spectrum with data from analogous compounds and established correlation tables, researchers can confidently verify the structure and purity of this important heterocyclic compound.

References

  • IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available from: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]

  • Green Synthesis, Biological Evaluation of Newer Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available from: [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • FTIR spectra of petroleum thioethers. ResearchGate. Available from: [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PMC. Available from: [Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. Available from: [Link]

  • Synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole. ResearchGate. Available from: [Link]

  • Ether thioether - [FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Available from: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Indian Academy of Sciences. Available from: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available from: [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available from: [Link]

  • 2-(Methylthio)benzothiazole. FooDB. Available from: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]

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Comparative Bioactivity Guide: 2-Methylthio vs. 2-Mercapto Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent bioactivity profiles of 2-mercaptobenzothiazole (2-MBT) and its S-methylated analog, 2-(methylthio)benzothiazole (2-SMe) .

The Bottom Line:

  • 2-Mercapto (2-MBT): The superior choice for antimicrobial and enzyme inhibition assays where hydrogen bonding (via the thione tautomer) or metal chelation is required. However, it suffers from poor metabolic stability (rapid glucuronidation) and high contact sensitization potential.

  • 2-Methylthio (2-SMe): The preferred scaffold for drug discovery (anticancer/CNS) . Methylation "caps" the reactive sulfur, locking the tautomer, increasing lipophilicity (LogP), and improving membrane permeability, though often at the cost of raw potency against bacterial targets.

Part 1: Molecular Mechanics & Chemical Basis

To understand the biological differences, one must first understand the structural dynamics. The bioactivity switch is driven by tautomerism .

The Tautomeric Equilibrium (2-MBT)

2-Mercaptobenzothiazole is a misnomer in physiological conditions. It exists in a dynamic equilibrium between the thiol (enol-like) and thione (keto-like) forms.

  • Thione Form (Dominant): In solution and solid state, the proton resides on the nitrogen (NH). This creates a strong hydrogen bond donor/acceptor motif essential for binding to enzymes like DNA gyrase or thyroid peroxidase.

  • Thiol Form: The proton resides on the sulfur (SH). This form is responsible for oxidative reactivity (disulfide formation).

The "Locked" System (2-SMe)

Methylation of the sulfur atom eliminates the acidic proton. This locks the molecule into the S-substituted state, preventing tautomerism. It removes the Hydrogen Bond Donor (HBD) capability, drastically altering the receptor binding profile.

Visualization: Tautomerism vs. Methylation

The following diagram illustrates the chemical relationship and the resulting physicochemical shift.

G Thione 2-MBT (Thione Form) (Dominant Species) H-Bond Donor (NH) Thiol 2-MBT (Thiol Form) (Reactive Species) Nucleophilic (-SH) Thione->Thiol Tautomeric Equilibrium BioOutcome1 High Affinity (Enzymes/Receptors) Thione->BioOutcome1 H-Bonding SMe 2-SMe (Methylthio) (Locked Form) Lipophilic (+LogP) No H-Bond Donor Thiol->SMe Methylation (MeI / Base) BioOutcome2 High Permeability (Membranes/BBB) SMe->BioOutcome2 Lipophilicity

Figure 1: Chemical transformation from the dynamic 2-MBT tautomers to the static 2-SMe derivative, determining biological fate.

Part 2: Comparative Bioactivity Analysis[1]

Antimicrobial & Antifungal Activity

Winner: 2-Mercapto (2-MBT)

  • Mechanism: The antimicrobial efficacy of benzothiazoles often relies on the presence of the N-H moiety (thione form) to interact with bacterial enzymes or the ability of the free -SH to chelate essential metal ions (e.g., Zn²⁺) in metalloenzymes.

  • Data Support: Studies indicate that S-alkylation (converting -SH to -SMe or -SBn) frequently results in a loss of potency against Gram-positive bacteria (S. aureus) and Mycobacteria. The free thione/thiol group is a critical pharmacophore for these targets.

  • Exception: 2-SMe derivatives can retain activity against specific fungal strains (Candida albicans) if the lipophilicity aids in penetrating the fungal cell wall, but the intrinsic inhibitory constant (Ki) is usually lower than the free thiol.

Anticancer & Metabolic Stability

Winner: 2-Methylthio (2-SMe)

  • Metabolic Liability of 2-MBT: The free -SH group is a "soft spot" for Phase II metabolism. It undergoes rapid glucuronidation (rendering it inactive and excretable) or oxidative dimerization.

  • The 2-SMe Advantage: Methylation blocks glucuronidation. While the -SMe group can still undergo S-oxidation (to sulfoxide/sulfone), this process is slower than direct conjugation.

  • Cytotoxicity: In MCF-7 (breast cancer) and HepG2 (liver) lines, 2-SMe derivatives often show superior IC50 values not because they bind the target better, but because they survive long enough to reach it. The increased LogP (lipophilicity) allows for passive diffusion across the plasma membrane.

Toxicity & Sensitization
  • 2-MBT: A known contact allergen (Type IV hypersensitivity). It is a primary cause of rubber boot dermatitis. It also possesses anti-thyroid activity (similar to methimazole) by inhibiting thyroid peroxidase via the thione group.

  • 2-SMe: Methylation significantly reduces the sensitization potential, as the reactive thiol hapten formation is blocked.

Summary Table: Performance Comparison
Feature2-Mercapto (2-MBT)2-Methylthio (2-SMe)
Dominant Structure Thione (NH, C=S)Thioether (N, C-S-Me)
H-Bond Potential Donor (NH) & Acceptor (S)Acceptor Only (N, S)
Lipophilicity (LogP) Moderate (~2.4)High (~2.9 - 3.[1]1)
Bacterial Potency High (Broad Spectrum)Low to Moderate
Metabolic Stability Low (Rapid Glucuronidation)Moderate (S-Oxidation)
Toxicity Risk High (Sensitizer, Thyroid)Lower (Reduced Sensitization)

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (S-Methylation)

Objective: To convert 2-MBT to 2-SMe for comparative testing.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT)[1][2][3]

  • Methyl Iodide (MeI) (Toxic/Volatile - Use Fume Hood)

  • Potassium Carbonate (K₂CO₃)[4]

  • Acetone (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-MBT in 20 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition: Add 12 mmol (1.2 eq) of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to deprotonate the thiol (formation of thiolate anion).

  • Methylation: Dropwise add 11 mmol (1.1 eq) of Methyl Iodide. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts (K₂CO₃/KI). Evaporate the acetone filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from Ethanol/Water to yield pure 2-(methylthio)benzothiazole.

Protocol B: Comparative Bioassay (MIC Determination)

Objective: To quantify the potency difference between 2-MBT and 2-SMe against S. aureus.

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Prepare stock solutions of 2-MBT and 2-SMe in DMSO (10 mg/mL). Ensure 2-MBT is fully solubilized (may require slight warming).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of both compounds in Mueller-Hinton Broth (MHB). Final concentration range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Solvent Control: DMSO (max 1% final concentration).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Expected Result: 2-MBT MIC ≈ 16–32 µg/mL; 2-SMe MIC > 64 µg/mL (Loss of activity expected).

Part 4: Decision Logic (Visualized)

Use this decision tree to select the correct moiety for your research goal.

DecisionTree Start Select Research Goal Target Is the Target Extracellular or Intracellular? Start->Target PathA Antimicrobial / Enzyme Assay (Need H-Bond Donor) Target->PathA Surface/Enzyme PathB Anticancer / CNS Drug (Need Stability & Penetration) Target->PathB Intracellular/In Vivo ChoiceA Use 2-Mercapto (2-MBT) *Monitor Oxidation* PathA->ChoiceA ChoiceB Use 2-Methylthio (2-SMe) *Monitor Metabolism* PathB->ChoiceB

Figure 2: Strategic decision tree for selecting benzothiazole substituents based on assay type.

References

  • Tautomerism of 2-Mercaptobenzothiazole

    • Catalano, A. et al. "Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity." Molecules, 2013.
  • Antimicrobial SAR (Loss of activity upon methylation)

    • Keri, R.S. et al. "Comprehensive Review on the Synthesis and Biological Activities of Benzothiazole Derivatives." European Journal of Medicinal Chemistry, 2015.
  • Metabolic Stability & Toxicity

    • Liao, Y. et al. "Metabolically stabilized benzothiazoles for imaging of amyloid plaques." European Journal of Nuclear Medicine and Molecular Imaging, 2007.
  • General Bioactivity Review

    • Azam, M.A. et al. "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review."[2] Scientia Pharmaceutica, 2012.[2]

Sources

Melting point determination for validating 2-(Methylthio)-5-nitrobenzo[d]thiazole purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Melting Point Determination for Validating 2-(Methylthio)-5-nitrobenzo[d]thiazole Purity

Executive Summary

In the synthesis and quality control of benzothiazole derivatives, specifically 2-(Methylthio)-5-nitrobenzo[d]thiazole (CAS 3621-98-5) , rapid purity validation is critical for optimizing throughput. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck during iterative purification steps.

This guide evaluates Melting Point (MP) Determination as a high-efficiency "gatekeeper" method. We compare its performance against HPLC and Differential Scanning Calorimetry (DSC), demonstrating that while MP lacks the resolution of chromatographic methods, its speed and sensitivity to eutectic impurities make it the superior choice for real-time process monitoring.

Technical Context & Compound Profile

2-(Methylthio)-5-nitrobenzo[d]thiazole is a functionalized heterocycle often used as an electrophilic intermediate in the synthesis of azo dyes and pharmaceutical scaffolds.

  • CAS Number: 3621-98-5[1]

  • Molecular Formula: C₈H₆N₂O₂S₂

  • Structural Significance: The presence of the 5-nitro group significantly alters the crystal lattice energy compared to its non-nitro analog, 2-(methylthio)benzothiazole (CAS 615-22-5, MP ~44°C). The nitro group introduces strong dipole-dipole interactions, typically raising the melting point well above 100°C.

The Validation Challenge

During synthesis, the primary impurities are often unreacted thiol precursors or disulfide byproducts. These impurities disrupt the crystal lattice, causing the classic "melting point depression" and range broadening.

Comparative Analysis: MP vs. Alternatives

The following table objectively compares the performance of MP determination against the primary alternatives: HPLC (Quantitative) and DSC (Thermodynamic).

Table 1: Performance Matrix of Purity Validation Methods

FeatureMelting Point (Capillary) HPLC (UV-Vis) DSC (Thermal)
Primary Utility Rapid "Go/No-Go" Decision Quantitative Purity (%)Polymorph/Solvate ID
Time to Result 5–10 Minutes30–60 Minutes (incl. prep)60+ Minutes
Sample Required < 5 mg1–2 mg (diluted)2–10 mg
Cost Per Run Low (< $1)High (

50 consumables)
Medium
Sensitivity High (detects lattice disruption)High (detects chromophores)Very High
Limitation Non-quantitative; requires referenceSolvent waste; column careComplex interpretation

Expert Insight: Do not use MP to certify final purity for regulatory filing. Use MP to validate recrystallization success before burning HPLC resources. If the MP range is >2°C, the compound is not ready for HPLC.

Experimental Protocol: Self-Validating MP Determination

This protocol is designed to be self-validating . If the system suitability test fails, the data is invalid.

Equipment Requirements
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video playback.

  • Capillaries: 1.5–1.8 mm O.D., USP Class Type I glass.

Step-by-Step Methodology

Phase 1: Sample Preparation (The Critical Variable)

  • Drying: Ensure the sample is dried to constant weight. Solvent inclusion (solvates) will mimic impurity depression.

  • Grinding: Grind the sample into a fine, homogeneous powder. Coarse crystals cause uneven heat transfer, leading to artificially broad ranges.

  • Packing: Fill the capillary to a height of 3 mm . Tap firmly to eliminate air pockets.

    • Self-Validation Check: If the sample height differs by >1 mm between triplicates, repack.

Phase 2: The Determination

  • Fast Ramp (Sighting): Run a "scout" ramp at 10°C/min to estimate the melting point.

    • Note: Expect the MP to be significantly higher than the non-nitro analog (44°C). Based on structural analogs like 2-methyl-5-nitrobenzothiazole (MP ~132°C), anticipate a range between 120°C and 160°C .

  • Standard Ramp: Set the start temperature to 10°C below the scouted MP. Ramp rate: 1.0°C/min .

    • Why? Faster rates lag the sensor temperature behind the sample temperature, yielding falsely high values.

Phase 3: Data Interpretation

  • Onset Point (Solidus): The first visible liquid droplet.

  • Clear Point (Liquidus): The moment the last crystal disappears.

  • Acceptance Criteria:

    • Range:

      
       indicates >98% purity (empirical rule of thumb for this class).
      
    • Depression: If the onset is >5°C lower than the Reference Standard, purity is likely <95%.

Decision Logic & Workflow

The following diagram illustrates the logical integration of MP determination into the synthesis workflow. It visualizes when to rely on MP and when to escalate to HPLC.

PurityValidation Start Crude 2-(Methylthio)-5-nitrobenzo[d]thiazole Dry Dry to Constant Weight Start->Dry MP_Check Melting Point Determination (1°C/min ramp) Dry->MP_Check Decision_Range Is MP Range < 2°C? MP_Check->Decision_Range Recryst Recrystallization (e.g., EtOH/Water) Decision_Range->Recryst No (Range > 2°C) HPLC Quantitative HPLC (RP-C18, MeOH/H2O) Decision_Range->HPLC Yes (Range < 2°C) Recryst->Dry Retry Fail_HPLC Identify Impurities (LC-MS) HPLC->Fail_HPLC Purity < 98% Final_Release Release Lot HPLC->Final_Release Purity > 98% Fail_HPLC->Recryst Modify Purification

Figure 1: Integrated Purity Validation Workflow. MP serves as the initial gatekeeper to prevent wasting HPLC resources on impure crude material.

Scientific Rationale: Why MP Works for This Compound

The efficacy of MP determination for 2-(Methylthio)-5-nitrobenzo[d]thiazole relies on the Cryoscopic Effect .

  • Lattice Sensitivity: The nitro group at position 5 creates a rigid, highly ordered crystal structure due to intermolecular forces (dipole stacking).

  • Impurity Disruption: Common synthetic impurities, such as the non-methylated thiol (5-nitrobenzothiazole-2-thiol), have significantly different hydrogen bonding capabilities. Even small amounts (1-2%) of these impurities disrupt the crystal lattice packing energy, causing a sharp depression in the melting point [1].

  • Thermodynamic vs. Kinetic: Unlike HPLC, which separates molecules kinetically based on polarity, MP is a thermodynamic measurement of the phase transition. This makes it complementary; an impurity that co-elutes in HPLC (similar polarity) often drastically alters the MP (different shape/packing) [2].

References

  • U.S. National Institutes of Health (NIH) - PubChem. (2025). 2-(Methylthio)benzothiazole Compound Summary. Retrieved from [Link]

  • Buchi Labortechnik AG. (2024). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

Sources

A Researcher's Guide to Elemental Analysis: Validating the Synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of chemical synthesis. It serves as the primary gatekeeper for purity and identity, ensuring that subsequent biological assays, material characterization, and clinical development are based on a compound of known and verified structure. This guide provides an in-depth comparison between the theoretical and experimental elemental analysis of 2-(Methylthio)-5-nitrobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry.

We will delve into the precise calculation of its expected elemental makeup and contrast this with a typical experimental outcome from combustion analysis. This comparative approach is designed to equip researchers, particularly those in drug development, with the knowledge to interpret their own results, troubleshoot discrepancies, and confidently validate their synthesized molecules.

Section 1: Theoretical Elemental Composition of 2-(Methylthio)-5-nitrobenzo[d]thiazole

The first step in any elemental analysis validation is to calculate the theoretical or expected percentage of each element in the pure compound. This requires the correct molecular formula and the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC)[1][2][3].

The molecular formula for 2-(Methylthio)-5-nitrobenzo[d]thiazole is C₈H₆N₂O₂S₂ [4].

To perform the calculation, we use the most recent IUPAC-recommended standard atomic weights[5]:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

  • Sulfur (S): 32.06 g/mol

Step 1: Calculate the Molecular Weight (MW)

MW = (8 × C) + (6 × H) + (2 × N) + (2 × O) + (2 × S) MW = (8 × 12.011) + (6 × 1.008) + (2 × 14.007) + (2 × 15.999) + (2 × 32.06) MW = 96.088 + 6.048 + 28.014 + 31.998 + 64.12 MW = 226.268 g/mol

This calculated value aligns closely with the published molecular weight of 226.275 g/mol [4]. Minor differences can arise from using rounded atomic weights. For the highest accuracy, the non-rounded values are used.

Step 2: Calculate the Percentage of Each Element

The percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C) = (96.088 / 226.268) × 100 = 42.46%

  • % Hydrogen (H) = (6.048 / 226.268) × 100 = 2.67%

  • % Nitrogen (N) = (28.014 / 226.268) × 100 = 12.38%

  • % Sulfur (S) = (64.12 / 226.268) × 100 = 28.34%

  • % Oxygen (O) = (31.998 / 226.268) × 100 = 14.14%

Note: Oxygen is typically determined by difference after C, H, N, and S are measured directly.

Section 2: Experimental Verification via Combustion Analysis

The gold standard for determining the elemental composition of organic compounds is combustion analysis[6][7]. This technique involves burning a small, precisely weighed sample in an oxygen-rich environment at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by specialized detectors[6][8].

The causality behind this choice is its precision and reliability. The complete conversion of the sample into simple, stable gases allows for highly accurate quantification. Modern elemental analyzers automate this process, providing a rapid and robust method for CHNS determination[9].

Section 3: Data Interpretation - A Comparative Approach

A critical aspect of elemental analysis is comparing the experimental results to the theoretical values. In academic and industrial settings, a deviation of ±0.4% between the found and calculated values is generally considered acceptable proof of purity for a new compound[10][11].

Below is a table presenting the theoretical values alongside a set of hypothetical yet realistic experimental results for a newly synthesized batch of 2-(Methylthio)-5-nitrobenzo[d]thiazole.

ElementTheoretical % (Calculated)Experimental % (Found)Deviation (%)Within Acceptance (±0.4%)?
Carbon (C)42.4642.61+0.15Yes
Hydrogen (H)2.672.59-0.08Yes
Nitrogen (N)12.3812.19-0.19Yes
Sulfur (S)28.3428.55+0.21Yes

In this example, all experimentally determined values fall within the acceptable ±0.4% range, providing strong evidence that the synthesized compound is pure and has the correct elemental composition. Deviations greater than this threshold may indicate the presence of impurities, such as residual solvents or starting materials, or that the compound is not what was expected[12][13].

Section 4: Detailed Experimental Protocol for CHNS Combustion Analysis

This protocol outlines the self-validating steps for analyzing a sample like 2-(Methylthio)-5-nitrobenzo[d]thiazole using a modern elemental analyzer.

1. Instrument Calibration and Preparation:

  • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.
  • Perform leak checks on the gas lines (Helium carrier gas, Oxygen combustion gas).
  • Calibrate the instrument using a certified standard of known elemental composition (e.g., Acetanilide or Sulfanilamide). The standard should be chosen to have C, H, N, and S percentages as close as possible to the sample under investigation. Run the standard until consecutive readings are stable and accurate.

2. Sample Preparation:

  • Ensure the sample is homogenous and finely ground. Crystalline samples should be crushed to a fine powder to ensure complete combustion[12].
  • Dry the sample thoroughly under high vacuum to remove any residual solvents or water, which can significantly alter the results[13].
  • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance. Record the weight precisely.
  • Seal the tin capsule tightly, ensuring no sample is lost and no air is trapped inside.

3. Sample Analysis:

  • Place the sealed capsule into the instrument's autosampler.
  • Enter the sample weight and identification into the instrument's software.
  • Initiate the analysis sequence. The instrument will drop the sample into a furnace (typically >950°C) with a pulse of pure oxygen.

4. Data Processing:

  • The instrument's software automatically integrates the detector signals for the resulting CO₂, H₂O, N₂, and SO₂ gases.
  • Based on the sample weight and the calibration factor, the software calculates the weight percentage of C, H, N, and S.
  • Analyze at least two independent samples of the same batch to ensure reproducibility.

Below is a diagram illustrating the generalized workflow of a modern combustion-based elemental analyzer.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Automated Analyzer cluster_output Data Output & Verification Sample Homogenous, Dried Sample Weigh Weigh 1-2 mg in Tin Capsule Sample->Weigh Seal Seal Capsule Weigh->Seal Autosampler Autosampler Introduction Seal->Autosampler Load Furnace High Temp ( >950°C) Combustion in O₂ Autosampler->Furnace Gases Gas Products (CO₂, H₂O, N₂, SO₂) Furnace->Gases Separation Gas Separation (GC Column) Gases->Separation Detection Detection (TCD/IR/CLD) Separation->Detection Processing Software Processing (Integration & Calculation) Detection->Processing Signal Data Results Experimental %C, %H, %N, %S Processing->Results Comparison Compare with Theoretical % Results->Comparison Validation Purity & Identity Validated Comparison->Validation

Caption: Workflow of a modern CHNS combustion analyzer.

Conclusion

Elemental analysis is an indispensable tool in the chemical sciences. For a compound like 2-(Methylthio)-5-nitrobenzo[d]thiazole, a close agreement (within ±0.4%) between the calculated and experimentally determined elemental percentages provides definitive evidence of its successful synthesis and purity. This guide serves as a practical framework for researchers, emphasizing the synergy between theoretical calculations and robust experimental methodology to achieve validated and trustworthy results.

References

  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • Standard atomic weights of 14 chemical elements revised - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Standard atomic weights of three technology critical elements revised - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Standard atomic weight - Wikipedia . Wikipedia. [Link]

  • IUPAC Periodic Table of the Elements and Isotopes - The King's Centre for Visualization in Science . The King's Centre for Visualization in Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . AZoM.com. [Link]

  • CAS 3621-98-5 C8H6N2O2S2 2-(Methylthio)-5-nitrobenzo[d]thiazole ≥95% . Howei Pharm. [Link]

  • Combustion Analysis Ten Examples . ChemTeam. [Link]

  • Combustion Elemental Analysis . Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Atomic Weights of the Elements 2023 . IUPAC. [Link]

  • Combustion Analysis for Elemental Determination . LECO Corporation. [Link]

  • Is it possible to have a 10% elemental analysis deviation for an organic molecule? . ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis - PMC . National Institutes of Health. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Methylthio)-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS Registry Number: 3621-98-5 Molecular Formula: C₈H₆N₂O₂S₂

Operational Directive: This compound combines a benzothiazole core with a nitro group and a thioether moiety. While specific toxicological data for this exact derivative is often limited in public databases, structural analogs (nitrobenzothiazoles) are established skin/eye irritants and potential sensitizers . The nitro group at position 5 increases the risk of transdermal absorption and potential mutagenicity compared to the non-nitro parent.

Immediate Action Required: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 equivalent until definitive toxicology rules otherwise. All handling of the solid powder must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of the nitro-benzothiazole class.

Hazard ClassGHS Classification (Projected)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Dust will cause immediate irritation to mucous membranes.
Sensitization Skin Sensitizer 1Potential for allergic dermatitis upon repeated exposure.
Target Organ STOT-SE 3Respiratory tract irritation (dust inhalation).

The "Why" Behind the Risk: Nitro-aromatics are lipophilic, facilitating rapid dermal absorption. Once absorbed, metabolic reduction of the nitro group can lead to reactive intermediates (hydroxylamines) capable of interacting with cellular macromolecules. Consequently, preventing skin contact is the primary safety objective.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy Strategy . We do not rely on a single layer of protection.

Hand Protection (Critical)

Standard Latex gloves are strictly prohibited. Sulfur-containing heterocycles can degrade natural rubber, and the lipophilic nature of this compound allows for permeation through thin latex.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solid Handling Nitrile (4 mil / 0.10 mm)Nitrile (Extended Cuff, 5-8 mil)Double-gloving visualizes breaches. Nitrile offers excellent resistance to organic solids.
Solution Preparation Nitrile (4 mil)Neoprene or Silver Shield® (Laminate)Solvents (e.g., DMSO, DCM) used to dissolve this compound may permeate nitrile; laminate provides a chemical barrier.
Spill Cleanup Nitrile (4 mil)Butyl Rubber (Thick)Maximize breakthrough time during high-concentration exposure.
Respiratory & Body Protection[1][2][3][4]
  • Respiratory:

    • Primary Control: Engineering controls (Fume Hood).

    • PPE Backup: If handling outside a hood is unavoidable (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . Simple N95 masks are insufficient for nitro-aromatic vapors or fine particulates over long durations.

  • Eye/Face:

    • Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses with side shields are insufficient for powders, as airborne dust can bypass the side gaps.

  • Body:

    • Standard cotton lab coat required.

    • Tyvek® sleeves recommended during weighing to bridge the gap between glove cuff and lab coat.

Operational Workflow: The "Safe Path"

The following diagram illustrates the mandatory workflow to maintain containment.

SafeHandling Storage Storage (Cool, Dry, Dark) Weighing Weighing Station (Balance Enclosure/Hood) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Fume Hood Only) Weighing->Solubilization Transfer Solid (Covered) Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Consumables Reaction Reaction Vessel (Closed System) Solubilization->Reaction Add via Syringe/ Addition Funnel Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle of 2-(Methylthio)-5-nitrobenzo[d]thiazole, emphasizing containment at the weighing and solubilization stages.

Detailed Protocol Steps
  • Pre-Handling Inspection:

    • Verify fume hood flow rate is >100 fpm (0.5 m/s).

    • Clear the hood of incompatible chemicals (strong oxidizers/reducing agents).

  • Weighing (The Highest Risk Step):

    • Place an analytical balance inside the fume hood or a dedicated powder enclosure.

    • Line the work surface with an absorbent, plastic-backed mat.

    • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to suppress dust generation.

    • Once in solution, the risk shifts from inhalation to permeation. Ensure outer gloves are changed if splashed.[1]

  • Decontamination:

    • Wipe down the balance and work area with a detergent solution followed by 70% Ethanol.

    • Dispose of wipes as hazardous solid waste.

Emergency Response & Disposal

Spill Management

If the solid powder is spilled:

  • Evacuate the immediate area for 5 minutes to allow aerosols to settle.

  • Don PPE: Double nitrile gloves, goggles, lab coat, and P100 respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up the material.[2][3] Clean the surface with soap and water (alkaline cleaners are effective for thio-compounds) [1].

Waste Disposal

This compound contains sulfur and nitrogen, classifying it as Hazardous Organic Waste .

  • Solid Waste: Weighing boats, contaminated gloves, and wipes must go into "Hazardous Solid Waste" (Incineration recommended).

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag waste containers with "Toxic" and "Sulfur-Containing" to alert waste management personnel to potential odor/incineration requirements.

References

  • Howei Pharm. (n.d.). Product Catalog: 2-(Methylthio)-5-nitrobenzo[d]thiazole (CAS 3621-98-5).[4] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.